Osimertinib Mesylate
Description
This compound is the mesylate salt form of osimertinib, a third-generation, orally available, irreversible, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, osimertinib covalently binds to and inhibits the activity of numerous mutant forms of EGFR, including the secondarily-acquired resistance mutation T790M, L858R, and exon 19 deletions, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for non-small cell lung carcinoma and has 1 investigational indication.
See also: Osimertinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2070014-82-1 | |
| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101027822 | |
| Record name | Osimertinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-66-1 | |
| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osimertinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osimertinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSIMERTINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Osimertinib Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides an in-depth exploration of the core mechanism of action of osimertinib, detailing its molecular interactions, effects on cellular signaling, and the basis of its clinical efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.
Molecular Target and Binding Kinetics
Osimertinib is a potent and irreversible inhibitor of EGFR kinase activity. Its primary targets are the sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] A key structural feature of osimertinib is a mono-anilino-pyrimidine compound that contains a reactive acrylamide group.[1][2] This group forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[1][2] This irreversible binding ensures sustained suppression of EGFR signaling.[2]
Notably, osimertinib exhibits significant selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile by minimizing off-target effects on normal tissues.[1][3]
Table 1: In Vitro Potency of Osimertinib (IC50 values)
| EGFR Mutation Status | Cell Line | IC50 (nM) | Reference |
| Sensitizing Mutations | |||
| Exon 19 Deletion | PC-9 | ~13-54 | [4] |
| L858R | H3255 | ~13-54 | [4] |
| Resistance Mutation | |||
| L858R/T790M | H1975 | <15 | [1] |
| Exon 19 Del/T790M | PC-9VanR | <15 | [1] |
| Wild-Type EGFR | Various | ~480-1865 | [1] |
Inhibition of Downstream Signaling Pathways
By irreversibly binding to and inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks the autophosphorylation of the receptor. This prevents the recruitment and activation of downstream signaling proteins, leading to the suppression of key pathways that drive tumor cell proliferation, survival, and metastasis. The two major signaling cascades inhibited by osimertinib are:
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell cycle progression and proliferation.
-
The PI3K/AKT/mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.
The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Pharmacokinetics and Metabolism
The clinical efficacy of osimertinib is underpinned by its favorable pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Osimertinib
| Parameter | Value | Reference |
| Absorption | ||
| Time to Maximum Concentration (Tmax) | Median of 6 hours | [5] |
| Distribution | ||
| Volume of Distribution (Vd) | 986 L | [6] |
| Plasma Protein Binding | ~95% | [2] |
| Metabolism | ||
| Primary Pathway | Oxidation (CYP3A4/5) and dealkylation | [5][6] |
| Active Metabolites | AZ5104, AZ7550 (circulate at ~10% of parent drug) | [6] |
| Elimination | ||
| Mean Half-life (t1/2) | ~48 hours | [5][6] |
| Apparent Oral Clearance (CL/F) | 14.2 L/h | [6] |
| Excretion | ~68% in feces, ~14% in urine | [5] |
Clinical Efficacy
The potent and selective mechanism of action of osimertinib translates into significant clinical benefits for patients with EGFR-mutant NSCLC.
Table 3: Key Clinical Trial Data for Osimertinib
| Trial | Treatment Arm | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| AURA3 | Osimertinib | 2nd-line, T790M+ | 71% | 10.1 months | 26.8 months | [7][8][9] |
| Platinum-Pemetrexed | 2nd-line, T790M+ | 31% | 4.4 months | 25.9 months | [7][8][9] | |
| FLAURA | Osimertinib | 1st-line, EGFRm+ | 80% | 18.9 months | 38.6 months | [10] |
| Erlotinib or Gefitinib | 1st-line, EGFRm+ | 76% | 10.2 months | 31.8 months | [10] | |
| FLAURA2 | Osimertinib + Chemo | 1st-line, EGFRm+ | - | 25.5 months | 47.5 months | [11][12][13] |
| Osimertinib Monotherapy | 1st-line, EGFRm+ | - | 16.7 months | 37.6 months | [11][12][13] |
Mechanisms of Acquired Resistance
Despite the profound initial responses, acquired resistance to osimertinib can develop. Understanding these mechanisms is crucial for the development of next-generation therapies.
-
On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue, most frequently C797S.[4] This mutation prevents the covalent binding of osimertinib to the EGFR kinase domain, thereby restoring its activity. The allelic context of the C797S mutation relative to the T790M mutation influences the sensitivity to other EGFR TKIs.
-
Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These can include:
-
MET amplification
-
HER2 amplification
-
KRAS mutations
-
BRAF mutations
-
PIK3CA mutations
-
Histologic transformation to small cell lung cancer
-
Experimental Protocols
EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of compounds against EGFR.
Materials:
-
EGFR kinase (e.g., EGFR L858R mutant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compound (Osimertinib)
-
384-well plate
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in kinase buffer.
-
Assay Plate Setup: To a 384-well plate, add 5 µL of the 3X test compound solution.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The inhibition of tracer binding by the test compound results in a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with osimertinib.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium
-
Osimertinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of osimertinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by plotting cell viability against the logarithm of the drug concentration.[14]
Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of osimertinib in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
EGFR-mutant NSCLC cell line (e.g., PC-9)
-
Osimertinib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject EGFR-mutant NSCLC cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer osimertinib (e.g., 5 mg/kg) or vehicle control daily via oral gavage.[15]
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of osimertinib. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for p-EGFR).
Conclusion
This compound exerts its potent anti-tumor activity through the irreversible and selective inhibition of mutant EGFR, leading to the blockade of critical downstream signaling pathways. Its favorable pharmacokinetic profile and demonstrated clinical efficacy have established it as a standard of care for EGFR-mutant NSCLC. Ongoing research into the mechanisms of acquired resistance is essential for the development of novel therapeutic strategies to further improve patient outcomes. This technical guide provides a comprehensive overview of the core mechanism of action of osimertinib, intended to support the continued efforts of researchers and drug development professionals in the field of oncology.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. ilcn.org [ilcn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in EGFR-Targeted Therapy: A Preclinical Deep Dive into the Discovery and Development of Osimertinib
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC). Its development was a direct response to the clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, most commonly driven by the T790M "gatekeeper" mutation. This whitepaper provides an in-depth technical guide to the preclinical discovery and development of osimertinib, detailing its mechanism of action, key experimental data, and the innovative drug design strategy that led to its remarkable success. Osimertinib is a mono-anilino-pyrimidine compound that irreversibly and selectively targets EGFR TKI-sensitizing and T790M resistance-mutant forms of EGFR, while sparing wild-type EGFR.[1] This selective targeting is a cornerstone of its improved therapeutic window compared to earlier generation TKIs.
Medicinal Chemistry: A Structure-Guided Approach
The journey to discover osimertinib began in May 2009 with a focused, structure-driven computational and medicinal chemistry design strategy.[2] The primary objective was to design an inhibitor that could selectively target the T790M mutant EGFR while having minimal activity against wild-type EGFR, thereby reducing the dose-limiting toxicities commonly associated with earlier-generation TKIs.[2]
The key structural insight was to exploit the cysteine-797 residue within the ATP-binding site of EGFR.[1][3] By incorporating a reactive acrylamide warhead into the molecule, osimertinib was designed to form a covalent bond with Cys797, leading to irreversible inhibition.[1][3] This covalent binding mechanism contributes to its high potency and prolonged duration of action.
Mechanism of Action and Selectivity
Osimertinib exerts its therapeutic effect by potently and irreversibly inhibiting the kinase activity of sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[4][5] This inhibition blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and differentiation.[3]
A defining feature of osimertinib is its remarkable selectivity for mutant EGFR over wild-type EGFR. In preclinical recombinant enzyme assays, osimertinib demonstrated approximately 200-fold greater potency against the L858R/T790M double mutant compared to wild-type EGFR.[1][6] This selectivity is crucial for its favorable safety profile, as it minimizes the on-target toxicities associated with the inhibition of wild-type EGFR in healthy tissues, such as skin rash and diarrhea.[3]
Preclinical Efficacy: In Vitro and In Vivo Studies
In Vitro Potency
The preclinical evaluation of osimertinib involved a comprehensive panel of in vitro assays to determine its potency and selectivity against various EGFR genotypes. As shown in the table below, osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing mutations and the T790M resistance mutation, with significantly less activity against wild-type EGFR cell lines.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (EGFR Phosphorylation) |
| PC-9 | Exon 19 deletion | Similar potency to early-generation TKIs |
| H3255 | L858R | Similar potency to early-generation TKIs |
| H1975 | L858R/T790M | <15 nM |
| PC-9VanR | Exon 19 deletion/T790M | <15 nM |
| Wild-Type EGFR Cell Lines | Wild-Type | 480–1865 nM |
Table 1: In Vitro Potency of Osimertinib in Various EGFR-Mutant Cell Lines.[1]
In Vivo Tumor Models
The antitumor activity of osimertinib was further validated in various in vivo preclinical models, including xenograft and transgenic mouse models. Once-daily oral dosing of osimertinib resulted in significant, dose-dependent tumor regression in models harboring both EGFR-sensitizing and T790M resistance mutations.[1][7] Notably, significant tumor shrinkage was observed at doses as low as 2.5 mg/kg/day in both PC-9 (exon 19 deletion) and H1975 (L858R/T790M) xenograft models.[7] In long-term studies, daily oral administration of osimertinib led to complete and durable responses in these models, with no evidence of tumor progression for up to 200 days.[1]
Activity Against Brain Metastases
A critical challenge in the treatment of NSCLC is the development of brain metastases, as the blood-brain barrier (BBB) limits the efficacy of many systemic therapies. Preclinical studies demonstrated that osimertinib has significantly greater penetration of the BBB compared to earlier-generation EGFR TKIs like gefitinib, afatinib, and rociletinib.[1][8] In a PC9 mouse brain metastases model, clinically relevant doses of osimertinib induced sustained tumor regression, a feat not achieved by rociletinib.[8] Positron emission tomography (PET) imaging in cynomolgus monkeys further confirmed the superior brain exposure of [11C]osimertinib compared to [11C]rociletinib and [11C]gefitinib.[8][9]
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic studies in mice revealed that osimertinib is orally bioavailable.[8] The plasma terminal half-life of osimertinib was reported to be 3 hours in mouse models.[10] Osimertinib is metabolized into two active metabolites, AZ5104 and AZ7550.[5] In preclinical models, the plasma exposure of these active metabolites was 24% to 34% that of the parent compound, osimertinib.[10]
Mechanisms of Acquired Resistance
Despite the profound initial responses to osimertinib, acquired resistance inevitably emerges. Preclinical studies have been instrumental in elucidating the molecular mechanisms driving this resistance, which are more heterogeneous than those observed with first- and second-generation TKIs.[11] These mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent.
EGFR-Dependent Resistance
The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S.[1][12] This mutation occurs at the site of covalent binding for osimertinib, thereby preventing its irreversible inhibition.[1] The allelic context of the C797S mutation in relation to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies.[13]
EGFR-Independent Resistance
Bypass signaling pathway activation is a major mechanism of EGFR-independent resistance. This includes:
-
MET Amplification: This is a frequently observed mechanism of resistance.[11][14]
-
HER2 Amplification [11]
-
Activation of the RAS-MAPK Pathway: This can occur through mutations or amplification of KRAS or NRAS.[12][15]
-
PIK3CA Mutations [11]
-
Histologic Transformation: In some cases, the tumor can transform from NSCLC to small cell lung cancer (SCLC).[11]
Preclinical models have been crucial in identifying and testing therapeutic strategies to overcome these resistance mechanisms, such as the combination of osimertinib with MEK inhibitors (e.g., selumetinib) for RAS-driven resistance.[15][16]
Experimental Protocols and Visualizations
Key Experimental Protocols
In Vitro EGFR Phosphorylation Assay:
-
Cell Culture: EGFR-mutant and wild-type cell lines (e.g., PC-9, H1975, A431) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of osimertinib or control compounds for a specified duration (e.g., 2 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the IC50 value for pEGFR inhibition.
Mouse Xenograft Model:
-
Cell Implantation: Human NSCLC cells (e.g., PC-9, H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered osimertinib or vehicle control orally, once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
Mouse Brain Metastasis Model:
-
Cell Implantation: EGFR-mutant NSCLC cells expressing a reporter gene (e.g., luciferase) are intracranially injected into mice.
-
Tumor Growth Monitoring: Tumor growth in the brain is monitored non-invasively using bioluminescence imaging.
-
Treatment: Once brain tumors are established, mice are treated with osimertinib or control.
-
Efficacy Assessment: Antitumor efficacy is assessed by changes in bioluminescence signal and overall survival.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Preclinical and clinical development workflow of Osimertinib.
Caption: Major mechanisms of acquired resistance to Osimertinib.
Conclusion
The preclinical discovery and development of osimertinib is a landmark achievement in precision oncology. Through a sophisticated structure-based drug design, researchers successfully engineered a highly potent and selective inhibitor that effectively targets the key drivers of EGFR-mutant NSCLC, including the challenging T790M resistance mutation. The comprehensive preclinical evaluation provided a robust rationale for its clinical development, accurately predicting its efficacy and favorable safety profile. The story of osimertinib serves as a powerful case study in modern drug discovery, demonstrating the immense potential of a deep understanding of cancer biology coupled with innovative medicinal chemistry to address unmet clinical needs.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Acquired Resistance to the Mutant-Selective EGFR Inhibitor AZD9291 Is Associated with Increased Dependence on RAS Signaling in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Osimertinib Mesylate: A Technical Guide for Researchers
For Immediate Release
This technical document provides a comprehensive overview of Osimertinib Mesylate (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals, offering in-depth data on its molecular characteristics, mechanism of action, and relevant experimental protocols.
Core Molecular Data
This compound is a potent and selective inhibitor of EGFR mutations, including the T790M resistance mutation. Its fundamental molecular properties are summarized below.
| Parameter | Value | Reference(s) |
| Molecular Formula | C29H37N7O5S | [1][2][3][4][5] |
| (or C28H33N7O2·CH4O3S) | [6][7] | |
| Molecular Weight | 595.72 g/mol | [1][4][7] |
| CAS Number | 1421373-66-1 | [1][5] |
Mechanism of Action and Signaling Pathway
Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (C797) in the ATP-binding pocket of the receptor. This action is particularly effective against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. By blocking the kinase activity of these mutant forms of EGFR, Osimertinib effectively inhibits downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MAPK pathways. A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.
Experimental Protocols
Cell Viability (MTT) Assay
A common method to assess the cytotoxic or cytostatic effects of Osimertinib on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., NCI-H1975, which harbors L858R and T790M EGFR mutations) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow for the compound to exert its effects.
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into a purple formazan product.
-
Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are typically expressed as a percentage of the vehicle control, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Pharmacokinetic and Pharmacodynamic Data
Preclinical and clinical studies have characterized the pharmacokinetic profile of Osimertinib.
| Parameter | Finding | Reference(s) |
| Half-life | Approximately 48 hours | |
| Metabolism | Primarily through oxidation (CYP3A) and dealkylation. | |
| Active Metabolites | AZ7550 and AZ5104, which circulate at about 10% of the parent compound's concentration. | |
| Excretion | Primarily in feces (68%) and to a lesser extent in urine (14%). | |
| IC50 (EGFR L858R/T790M) | ~1 nM | |
| IC50 (Wild-Type EGFR) | ~480-1865 nM |
Resistance Mechanisms
Despite the efficacy of Osimertinib, acquired resistance can develop. Understanding these mechanisms is critical for the development of next-generation therapies.
Primary Resistance Mechanisms:
-
On-target (EGFR-dependent): The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S. This mutation alters the covalent binding site of Osimertinib.
-
Off-target (EGFR-independent): Resistance can also arise through the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include the amplification of MET or HER2, or mutations in downstream effectors like KRAS and PIK3CA.
References
- 1. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to Osimertinib Mesylate: Targeting EGFR Mutations in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Osimertinib mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the selective inhibition of both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2] A key characteristic of osimertinib is its significantly higher potency for mutant EGFR compared to wild-type EGFR, which translates to a more favorable therapeutic window and reduced off-target toxicities.[3]
Targeted EGFR Mutations
Osimertinib has demonstrated robust clinical activity against non-small cell lung cancer (NSCLC) harboring specific EGFR mutations:
-
Primary Sensitizing Mutations:
-
Acquired Resistance Mutation:
-
Exon 20 T790M Point Mutation[5]
-
Furthermore, emerging evidence suggests that osimertinib is also active against a range of uncommon EGFR mutations, expanding its potential clinical utility.[6][7]
Quantitative Efficacy Data
The clinical efficacy of osimertinib has been rigorously evaluated in numerous preclinical and clinical studies. The following tables provide a consolidated view of key quantitative data.
Table 1: In Vitro Potency of Osimertinib (IC50 Values)
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 8–17 |
| H1975 | L858R/T790M | 5–11 |
| Calu-3 | Wild-Type | 650 |
| H2073 | Wild-Type | 461 |
| Data compiled from preclinical studies, demonstrating high potency against mutant EGFR and selectivity over wild-type.[8] |
Table 2: Clinical Efficacy in the FLAURA Trial (First-Line Treatment)
| Outcome | Osimertinib | Erlotinib or Gefitinib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37–0.57) | <0.001 |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64–1.00) | 0.0462 |
| Objective Response Rate | 80% | 76% | - | - |
| Pivotal data establishing osimertinib as a standard of care in the first-line setting for EGFR-mutated NSCLC.[9][10] |
Table 3: Clinical Efficacy in the AURA3 Trial (Second-Line Treatment for T790M-Positive NSCLC)
| Outcome | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (0.23–0.41) | <0.001 |
| Objective Response Rate | 71% | 31% | - | <0.001 |
| Demonstrated superiority of osimertinib over chemotherapy in patients who have developed the T790M resistance mutation. |
Mechanisms of Acquired Resistance
Despite its profound initial efficacy, acquired resistance to osimertinib is a significant clinical challenge. Resistance mechanisms are broadly classified into two categories:
EGFR-Dependent Resistance
The predominant on-target resistance mechanism involves the emergence of a tertiary mutation in the EGFR gene:
-
C797S Mutation: This mutation occurs at the site of covalent binding, sterically hindering the interaction of osimertinib with the EGFR kinase domain.[11] The reported frequency of the C797S mutation is approximately 7% in the first-line setting and can be as high as 15% in the second-line setting.[12]
EGFR-Independent Resistance
These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the EGFR signaling axis:
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase is one of the most common bypass tracks, observed in approximately 15-20% of patients with acquired resistance to osimertinib.[13][14]
-
Other Bypass Pathways: Other less frequent mechanisms include HER2 amplification, BRAF mutations, and fusions involving ALK or RET.[11]
Key Experimental Protocols
This section outlines standardized protocols for fundamental assays used in the preclinical evaluation of osimertinib.
Cell Viability Assessment (MTT Assay)
This colorimetric assay quantifies the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9 for sensitizing mutations, H1975 for T790M) in 96-well plates at a density of 5,000–10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of osimertinib for 72 hours.[15]
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3–4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for EGFR Pathway Modulation
This technique is employed to assess the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat EGFR-mutant NSCLC cells with varying concentrations of osimertinib for 2-24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
In Vivo Xenograft Efficacy Studies
This model evaluates the anti-tumor activity of osimertinib in a living system.
Protocol:
-
Cell Implantation: Subcutaneously inject 5–10 million EGFR-mutant NSCLC cells (e.g., H1975) in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach an average volume of 150–200 mm³, randomize the animals into treatment and control groups.
-
Drug Administration: Administer osimertinib orally once daily at a dose of 5-25 mg/kg.[8]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a specified size, at which point all animals are euthanized, and tumors are harvested for further analysis.
Visualizations of Core Concepts
EGFR Signaling Pathway and Osimertinib's Point of Intervention
Caption: EGFR signaling and osimertinib's inhibitory action.
Workflow for Preclinical Evaluation of Osimertinib
Caption: A streamlined preclinical evaluation workflow.
Logical Relationship of Acquired Resistance Mechanisms
Caption: The emergence of resistance to osimertinib.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 5. New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mutation [ahdbonline.com]
- 6. esmo.org [esmo.org]
- 7. ascopubs.org [ascopubs.org]
- 8. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib for EGFR-Positive NSCLC: The Phase III FLAURA Trial - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. mdpi.com [mdpi.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
In Vitro Activity of Osimertinib Against EGFR Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] It is uniquely designed to selectively inhibit both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] This technical guide provides an in-depth overview of the in vitro activity of Osimertinib against a spectrum of EGFR mutants, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Potency of Osimertinib (IC50 Values)
The in vitro potency of Osimertinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the IC50 values of Osimertinib against various EGFR mutants in different cellular and biochemical assays.
Table 1: In Vitro Activity of Osimertinib Against Common Sensitizing and T790M Resistance EGFR Mutations
| EGFR Mutation | Cell Line/Assay System | IC50 (nM) | Reference(s) |
| Exon 19 Deletion | LoVo | 12.92 | [6] |
| Exon 19 Deletion | PC9 | 8 - 17 | [4][7] |
| L858R | Ba/F3 | 12 | [2] |
| L858R/T790M | LoVo | 11.44 | [6] |
| L858R/T790M | H1975 | 5 - 11 | [4][7] |
| Exon 19 Del/T790M | PC-9VanR | <15 | [8] |
| Wild-Type EGFR | LoVo | 493.8 | [6] |
| Wild-Type EGFR | Calu3 | 650 | [4][7] |
| Wild-Type EGFR | H2073 | 461 | [4][7] |
Table 2: In Vitro Activity of Osimertinib Against Uncommon EGFR Mutations
| EGFR Mutation | Cell Line/Assay System | IC50 (nM) | Reference(s) |
| G719X | Ba/F3 | 4.5 - 40.7 | [9] |
| L861Q | YU-1092 | 30 - 100 (inhibition of phosphorylation) | [9] |
| S768I | - | - | [10] |
| G719C/S768I | YU-1099 | ~10 (inhibition of phosphorylation) | [9] |
| G719S + T790M | Ba/F3 | ~100 | [11] |
| L861Q + T790M | Ba/F3 | ~100 | [11] |
Table 3: In Vitro Activity of Osimertinib Against EGFR Exon 20 Insertion Mutations
| EGFR Exon 20 Insertion Mutant | Cell Line/Assay System | IC50 (nM) | Reference(s) |
| A763_Y764insFQEA | Ba/F3 | 131.6 | [12] |
| Various Loop Insertions | Ba/F3 | 14.7 - 65.7 | [12][13] |
| SNU-3173 | Patient-derived | 403.2 | [14] |
Table 4: In Vitro Activity of Osimertinib Against Acquired Resistance Mutations
| EGFR Mutation | Cell Line/Assay System | IC50 (nM) | Note | Reference(s) |
| L858R/T790M/C797S | NCI-H1975 (CRISPR) | 316-fold less sensitive than parental | Significantly increased resistance | [15] |
| L718Q | - | Markedly increased | Confers strong resistance | [9] |
| L792X | - | Significantly increased | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of Osimertinib's activity. Below are representative protocols for key experiments.
Cell Viability Assays (MTT/MTS Assay)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
a. Materials:
-
96-well cell culture plates
-
EGFR-mutant and wild-type cell lines
-
Complete cell culture medium
-
Osimertinib stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For MTT assay: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Cellular EGFR Phosphorylation Assay (Western Blotting)
This assay determines the ability of Osimertinib to inhibit the autophosphorylation of EGFR in a cellular context.
a. Materials:
-
6-well or 12-well cell culture plates
-
EGFR-mutant cell lines
-
Serum-free culture medium
-
Osimertinib stock solution
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 16-18 hours to reduce basal EGFR phosphorylation.
-
Drug Treatment: Treat the cells with varying concentrations of Osimertinib for a defined period (e.g., 1-4 hours).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.
Biochemical EGFR Kinase Assay
This cell-free assay directly measures the inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR kinase domains.
a. Materials:
-
Recombinant purified EGFR kinase domain (wild-type and mutant forms)
-
Kinase reaction buffer
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Osimertinib stock solution
-
Assay plates (e.g., 384-well)
-
Detection system (e.g., ADP-Glo™ Kinase Assay, HTRF, or radiometric assay)
b. Protocol (Example using a luminescence-based assay):
-
Enzyme and Inhibitor Pre-incubation: In a microplate well, mix the recombinant EGFR kinase with serially diluted Osimertinib in kinase reaction buffer. Allow to incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection system (e.g., by adding a reagent that quantifies the amount of ADP produced).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Mandatory Visualization
EGFR Signaling Pathway and Osimertinib's Mechanism of Action
Caption: EGFR signaling pathway and points of mutation and Osimertinib inhibition.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for determining the in vitro IC50 of Osimertinib.
Conclusion
Osimertinib demonstrates potent and selective in vitro activity against NSCLC cell lines harboring common EGFR sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. Its efficacy against uncommon mutations and some exon 20 insertions is also notable, although higher concentrations may be required for the latter. The emergence of acquired resistance mutations, such as C797S, highlights the ongoing need for the development of next-generation inhibitors and combination strategies. The standardized in vitro assays detailed in this guide are essential tools for the continued evaluation of Osimertinib and the discovery of novel therapeutic approaches to overcome resistance in EGFR-mutated NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Osimertinib, an Irreversible Next-Generation EGFR Tyrosine Kinase Inhibitor, Exerts Antitumor Activity in Various Preclinical NSCLC Models Harboring the Uncommon EGFR Mutations G719X or L861Q or S768I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Abstract 6961: Characterization of EGFR C797S-mutant, osimertinib-resistant non-small cell lung cancer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
An In-depth Technical Guide on the Selectivity of Osimertinib Mesylate for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osimertinib (TAGRISSO™, AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Its clinical success is fundamentally rooted in its high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR. This selectivity profile provides a wider therapeutic window and a more manageable side-effect profile compared to earlier generation TKIs. This guide provides a detailed examination of the quantitative selectivity, mechanism of action, and the experimental methodologies used to characterize this crucial therapeutic attribute.
Mechanism of Action and Molecular Basis of Selectivity
The epidermal growth factor receptor is a key regulator of cellular growth, proliferation, and survival.[2] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth through downstream signaling cascades like the PI3K-Akt and RAS-RAF-MAPK pathways.[3][4]
Osimertinib is a mono-anilino-pyrimidine compound designed to overcome the limitations of first- and second-generation EGFR TKIs.[4] Its mechanism involves the formation of a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks ATP from entering the kinase domain, thereby inhibiting EGFR phosphorylation and halting the downstream signaling that fuels tumor growth.[3]
The key to osimertinib's selectivity lies in its chemical structure, which allows it to bind with significantly higher affinity and efficiency to mutant forms of EGFR compared to the wild-type receptor.[5] It has been shown to be approximately 200 times more potent against the L858R/T790M double mutant than against wild-type EGFR.[6] This enhanced affinity is attributed to stronger hydrophobic interactions with the mutated kinase domain and better positioning of its reactive acrylamide group for covalent bond formation.[5] This high degree of selectivity minimizes the inhibition of wild-type EGFR found in healthy tissues, thereby reducing common TKI-associated toxicities like skin rash and diarrhea.[1][6]
Quantitative Selectivity: Inhibitory Concentrations
The selectivity of osimertinib is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) against various mutant forms of EGFR versus the wild-type receptor. Lower IC50 values indicate higher potency.
| EGFR Status | Cell Line | IC50 (nM) | Reference |
| Mutant EGFR | |||
| Exon 19 Deletion | PC9 | 8 - 17 | [6] |
| Exon 19 Deletion | LoVo | 12.92 | [7][8] |
| L858R / T790M | H1975 | 5 - 11 | [6] |
| L858R / T790M | LoVo | 11.44 | [7][8] |
| Wild-Type EGFR | |||
| Wild-Type | Calu3 | 650 | [6] |
| Wild-Type | H2073 | 461 | [6] |
| Wild-Type | LoVo | ~493.8 | [7][8] |
Key Experimental Protocols
The characterization of osimertinib's selectivity relies on a combination of biochemical and cell-based assays, as well as in vivo models.
EGFR Cellular Phosphorylation Assay (Biochemical Assay)
This assay directly measures the ability of the compound to inhibit the phosphorylation of EGFR in a cellular context.
Protocol Outline:
-
Cell Seeding: Plate human tumor cells with defined EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR (e.g., LoVo) in 384-well plates and incubate overnight.[8]
-
Compound Dosing: Prepare serial dilutions of osimertinib in 100% DMSO. Acoustically dose the cells with the compound.
-
Incubation: Incubate the treated plates for a defined period (e.g., 2 hours) at 37°C.[8]
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to release cellular proteins.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat high-bind 384-well plates with an EGFR capture antibody.
-
Block the plates with a blocking buffer (e.g., 3% BSA).
-
Transfer cell lysates to the coated plates and incubate to allow EGFR binding.
-
Wash the plates and add a detection antibody specific for phosphorylated EGFR (e.g., pY1173).[9]
-
After another incubation and wash step, add a fluorogenic peroxidase substrate.
-
Stop the reaction and measure fluorescence on a plate reader.[8]
-
-
Data Analysis: Export the fluorescence data and perform a curve-fitting analysis to calculate the IC50 value, which is the concentration of osimertinib required to inhibit EGFR phosphorylation by 50%.[8]
Cell Proliferation Assay (Cell-Based Assay)
This assay determines the effect of the inhibitor on the growth and viability of cancer cells expressing different EGFR variants.
Protocol Outline:
-
Cell Line Engineering & Selection: Utilize a human non-tumorigenic epithelial cell line (e.g., MCF 10A) that is dependent on EGF for growth. Stably transduce these cells using a retroviral system to overexpress wild-type, sensitizing mutant (e.g., L858R), and resistance mutant (e.g., T790M) EGFR.[9]
-
Cell Seeding: Plate the engineered cells into 96-well plates.
-
Drug Treatment: Treat the cells with a range of osimertinib concentrations for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Assess the number of viable cells by measuring cellular ATP levels using a luminescent assay reagent (e.g., CellTiter-Glo®).[9]
-
Data Analysis: Normalize the luminescence readings to untreated controls and plot the results against the drug concentration. Calculate the IC50 value for cell growth inhibition for each cell line.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the antitumor efficacy and tolerability of the drug in a living system.
Protocol Outline:
-
Cell Line Selection: Use human NSCLC cell lines with relevant EGFR mutations, such as H1975 (L858R/T790M) or HCC827 (exon 19 deletion).[10][11]
-
Tumor Implantation: Establish tumor xenografts by subcutaneously injecting the selected cancer cells into immunocompromised mice (e.g., nude mice).[10]
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups. Administer osimertinib orally, once daily, at a clinically relevant dose (e.g., 25 mg/kg).[6][10]
-
Monitoring: Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements. Also, monitor animal body weight and overall health as indicators of toxicity.
Visualizations of Pathways and Workflows
EGFR Signaling Pathway and Osimertinib's Point of Action
Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for assessing EGFR inhibitor selectivity.
Clinical Implications and Conclusion
The remarkable selectivity of osimertinib for mutant EGFR over wild-type is the cornerstone of its clinical success. This property translates directly into a favorable benefit-risk profile. Clinical trials, most notably the FLAURA study, have demonstrated that osimertinib provides superior progression-free survival and overall survival compared to earlier-generation EGFR TKIs (gefitinib or erlotinib) in the first-line treatment of advanced NSCLC with EGFR-sensitizing mutations.[13][14] Furthermore, its ability to effectively target the T790M mutation addresses the most common mechanism of acquired resistance to first- and second-generation inhibitors.[15]
References
- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage research on Osimertinib Mesylate efficacy
An In-Depth Technical Guide to the Early-Stage Efficacy of Osimertinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Furthermore, Osimertinib demonstrates significantly lower activity against wild-type (WT) EGFR, which is predicted to result in a more favorable toxicity profile compared to earlier generation TKIs.[2] This guide provides a detailed overview of the early-stage preclinical and clinical research that established the foundational efficacy of this compound, focusing on its mechanism of action, quantitative performance data, and the experimental protocols employed.
Molecular Mechanism of Action
Osimertinib functions by selectively and irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[2][3] This covalent bond formation effectively blocks ATP from binding to the kinase domain, thereby preventing receptor phosphorylation and autophosphorylation.[5] The inhibition of EGFR activation disrupts downstream signaling cascades that are critical for cell proliferation, survival, and differentiation, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3] Its high affinity for mutant forms of EGFR, including T790M, L858R, and exon 19 deletions, underpins its potent anti-tumor activity.[1]
Figure 1: Osimertinib Mechanism of Action.
Preclinical Efficacy
In-Vitro Studies
Early in-vitro studies were crucial for establishing the potency and selectivity of Osimertinib. The drug demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing mutations and the T790M resistance mutation, with substantially less activity against wild-type EGFR cell lines.[2]
Table 1: In-Vitro Potency of Osimertinib in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | Mean IC₅₀ (nM) for EGFR Phosphorylation Inhibition |
|---|---|---|
| PC-9 | Exon 19 deletion | <15 |
| H1975 | L858R / T790M | <15 |
| PC-9VanR | Exon 19 deletion / T790M | <15 |
| Wild-Type | Wild-Type EGFR | 480 - 1865 |
Data sourced from early preclinical studies.[2]
Experimental Protocol: Cell-Based EGFR Phosphorylation Assay
-
Cell Culture : EGFR-mutant human non-small cell lung cancer (NSCLC) cell lines (e.g., PC-9, H1975) and wild-type EGFR cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.
-
Serum Starvation : Cells are serum-starved for 12-24 hours to reduce basal EGFR activity.
-
Drug Treatment : Cells are treated with serial dilutions of Osimertinib for a specified period (e.g., 2-4 hours).
-
Ligand Stimulation : Cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis : Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.
-
Western Blot Analysis : Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.
-
Data Analysis : Band intensities are quantified using densitometry. The ratio of pEGFR to total EGFR is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration.
In-Vivo Animal Studies
Preclinical assessments in animal models confirmed the in-vitro findings, demonstrating significant and sustained tumor regression in EGFR-mutant xenograft and transgenic models.[6] Notably, studies also highlighted Osimertinib's ability to penetrate the blood-brain barrier (BBB) and induce tumor regression in brain metastases models, a critical advantage over earlier-generation TKIs.[7][8]
Table 2: Preclinical In-Vivo Efficacy and Brain Penetration
| Model | Key Finding | Compared To | Reference |
|---|---|---|---|
| EGFRm PC9 Mouse Brain Metastases Model | Induced sustained tumor regression at clinically relevant doses. | Rociletinib (did not achieve regression) | [7][8] |
| Mouse Model | Greater penetration of the blood-brain barrier. | Gefitinib, Rociletinib, Afatinib | [7] |
| Cynomolgus Monkey (PET Micro-dosing) | Markedly greater brain exposure. | [¹¹C]rociletinib, [¹¹C]gefitinib |[7][8] |
Experimental Protocol: Mouse Brain Metastasis Xenograft Model
-
Cell Preparation : An EGFR-mutant NSCLC cell line, such as PC9, is cultured and harvested.
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used.
-
Intracardiac Injection : Mice are anesthetized, and a suspension of the tumor cells is injected into the left ventricle of the heart to establish brain metastases.
-
Tumor Growth Monitoring : The development of brain metastases is monitored using bioluminescence imaging (if cells are luciferase-tagged) or by observing neurological symptoms.
-
Drug Administration : Once tumors are established, mice are randomized into vehicle control and treatment groups. Osimertinib is administered orally at a clinically relevant dose (e.g., 25 mg/kg, daily).
-
Efficacy Assessment : Tumor burden is assessed regularly. At the end of the study, brains are harvested for histological analysis (H&E staining) and immunohistochemistry (e.g., for pEGFR) to confirm target engagement and tumor response.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes or bioluminescence signals between the treated and control groups.
Early-Stage Clinical Efficacy
The AURA program, particularly the Phase I dose-escalation and expansion study (NCT01802632), provided the first clinical evidence of Osimertinib's efficacy and safety.[9]
Figure 2: AURA Phase I Trial Workflow.
AURA Phase I Trial (NCT01802632)
This trial enrolled patients with locally advanced or metastatic EGFR-mutant NSCLC who had progressed on a prior EGFR-TKI.[9] The study consisted of a dose-escalation cohort followed by several dose-expansion cohorts.
Table 3: Key Efficacy Results from the AURA Phase I Trial
| Efficacy Endpoint | Result (N=239 evaluable patients) | Details |
|---|---|---|
| Overall Response Rate (ORR) | 51% | 1 Complete Response, 122 Partial Responses |
| Disease Control Rate (DCR) | 84% | Includes Complete Response, Partial Response, and Stable Disease |
| Progression-Free Survival (PFS) | 8.2 months (median) | In patients with T790M mutation |
Data sourced from the AURA Phase I study.[9][10]
Experimental Protocol: AURA Phase I Clinical Trial
-
Patient Population : Patients with a confirmed diagnosis of locally advanced or metastatic NSCLC with a documented EGFR mutation (e.g., Exon 19 deletion or L858R) and radiological evidence of disease progression after treatment with an EGFR-TKI.
-
Study Design : An open-label, multicenter Phase I/II trial. The Phase I portion included a dose-escalation phase (3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by dose-expansion cohorts.
-
Treatment : Patients received Osimertinib orally once daily at doses ranging from 20 mg to 240 mg.[9]
-
Primary Objectives : To assess the safety and tolerability of Osimertinib and to determine the MTD and RP2D.
-
Secondary Objectives : To evaluate the anti-tumor activity of Osimertinib, characterized by ORR, DCR, and duration of response, and to assess its pharmacokinetic profile.
-
Assessments :
-
Safety : Monitored through adverse event reporting, laboratory tests, and physical examinations.
-
Efficacy : Tumor assessments were performed using imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 6 weeks) and evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetics : Plasma samples were collected at various time points to determine key PK parameters.[11]
-
Early Pharmacokinetic (PK) Profile
Pharmacokinetic analyses from early trials demonstrated that Osimertinib has dose- and time-independent PK.[11]
Table 4: Human Pharmacokinetic Parameters of Osimertinib
| Parameter | Value | Note |
|---|---|---|
| Median Time to Cₘₐₓ | 6 hours | Range: 3-24 hours |
| Mean Volume of Distribution (Vd/F) | 918 L | Indicates extensive tissue distribution |
| Plasma Protein Binding | 95% | --- |
| Metabolism | Primarily via CYP3A | Two active metabolites: AZ5104 and AZ7550 |
| Elimination Half-life | ~48 hours | --- |
| Route of Elimination | Feces (68%), Urine (14%) | ~2% excreted unchanged |
Data sourced from DrugBank and population PK analyses.[1][11]
Conclusion
The early-stage research on this compound provided a robust foundation for its subsequent development and approval. Preclinical in-vitro and in-vivo studies compellingly demonstrated its high potency against clinically relevant EGFR mutations, including T790M, its selectivity over wild-type EGFR, and its significant CNS penetration.[2][7] These findings were successfully translated into the clinic, where the AURA Phase I trial confirmed the drug's promising anti-tumor activity and established a manageable safety profile in a heavily pre-treated patient population.[9] The collective data from these initial studies clearly established Osimertinib as a highly effective targeted therapy for EGFR-mutant NSCLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. the-pre-clinical-discovery-and-development-of-osimertinib-used-to-treat-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. Analysis of the clinical effect of osimertinib on 90 cases with advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Osimertinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Osimertinib Mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The document includes a comprehensive synthetic scheme, detailed experimental procedures, characterization data, and an overview of the relevant biological signaling pathway.
Introduction
Osimertinib is an irreversible EGFR inhibitor that is highly effective against sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1] The mesylate salt form of Osimertinib enhances its solubility and suitability for oral administration.[2] This protocol outlines a laboratory-scale synthesis adapted from established routes, providing a practical guide for researchers in medicinal chemistry and drug development.[3][4][5]
EGFR Signaling Pathway and Osimertinib's Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[6] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway, which controls gene transcription and cell cycle progression, and the PI3K-Akt pathway, which promotes cell survival and inhibits apoptosis.[6] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell proliferation.
Osimertinib is designed to selectively and irreversibly inhibit these mutant forms of EGFR. The acrylamide group in Osimertinib's structure forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[7] This covalent binding permanently blocks the kinase activity, thereby inhibiting downstream signaling and leading to tumor cell apoptosis.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Synthetic Protocol for this compound
The following protocol describes a multi-step synthesis of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Overall Synthesis Workflow
Figure 2: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole
This step involves the Friedel-Crafts arylation of N-methylindole with 2,4-dichloropyrimidine.
Experimental Protocol:
-
To a solution of N-methylindole (1.0 eq) in a suitable solvent such as toluene, add anhydrous ferric chloride (FeCl₃) (1.1 eq) at room temperature.
-
Add 2,4-dichloropyrimidine (1.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume |
| N-Methylindole | 1.0 eq |
| 2,4-Dichloropyrimidine | 1.05 eq |
| Anhydrous Ferric Chloride | 1.1 eq |
| Toluene | 10 volumes |
| Parameter | Value |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Yield | ~70% |
Step 2: Synthesis of N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-fluoro-2-methoxy-5-nitroaniline
This is a nucleophilic aromatic substitution reaction.
Experimental Protocol:
-
Dissolve 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (1.0 eq) and 4-fluoro-2-methoxy-5-nitroaniline (1.1 eq) in a solvent such as 1,4-dioxane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to 85 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
| Reagent/Solvent | Molar Ratio/Volume |
| 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | 1.0 eq |
| 4-fluoro-2-methoxy-5-nitroaniline | 1.1 eq |
| p-Toluenesulfonic acid | 0.1 eq |
| 1,4-Dioxane | 15 volumes |
| Parameter | Value |
| Temperature | 85 °C |
| Reaction Time | 12-16 hours |
| Yield | ~80-90% |
Step 3: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine
A second SNAr reaction is performed in this step.
Experimental Protocol:
-
To a solution of the product from Step 2 (1.0 eq) in N,N-dimethylacetamide (DMAc), add N,N,N'-trimethylethane-1,2-diamine (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 110 °C for 6 hours.[8]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Reagent/Solvent | Molar Ratio/Volume |
| Product from Step 2 | 1.0 eq |
| N,N,N'-Trimethylethane-1,2-diamine | 1.5 eq |
| DIPEA | 2.0 eq |
| DMAc | 10 volumes |
| Parameter | Value |
| Temperature | 110 °C |
| Reaction Time | 6 hours |
| Yield | ~98% [8] |
Step 4: Synthesis of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
This step involves the reduction of the nitro group.
Experimental Protocol:
-
Dissolve the product from Step 3 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (around 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the hot reaction mixture through a pad of Celite and wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
| Reagent/Solvent | Molar Ratio/Volume |
| Product from Step 3 | 1.0 eq |
| Iron Powder | 5.0 eq |
| Ammonium Chloride | 1.0 eq |
| Ethanol/Water | 10:1 mixture |
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Yield | Quantitative [8] |
Step 5: Synthesis of N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-chloropropanamide
This is an amide coupling reaction.
Experimental Protocol:
-
Dissolve the product from Step 4 (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add triethylamine (TEA) (1.5 eq).
-
Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
| Reagent/Solvent | Molar Ratio/Volume |
| Product from Step 4 | 1.0 eq |
| 3-Chloropropanoyl chloride | 1.1 eq |
| Triethylamine (TEA) | 1.5 eq |
| Tetrahydrofuran (THF) | 15 volumes |
| Parameter | Value |
| Temperature | 0 °C to room temp. |
| Reaction Time | 3 hours |
| Yield | ~85-90% |
Step 6: Synthesis of Osimertinib (Free Base)
This step involves an elimination reaction to form the acrylamide moiety.
Experimental Protocol:
-
Dissolve the product from Step 5 (1.0 eq) in acetonitrile.
-
Add triethylamine (TEA) (3.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain Osimertinib free base.
| Reagent/Solvent | Molar Ratio/Volume |
| Product from Step 5 | 1.0 eq |
| Triethylamine (TEA) | 3.0 eq |
| Acetonitrile | 10 volumes |
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Yield | ~85% |
Step 7: Synthesis of this compound
The final step is the formation of the mesylate salt.
Experimental Protocol:
-
Suspend Osimertinib free base (1.0 eq) in acetone.
-
Heat the suspension to 50-55 °C.
-
Add a solution of methanesulfonic acid (1.0 eq) in acetone dropwise.
-
Stir the mixture at 50-55 °C for 30 minutes, then cool to room temperature.
-
Filter the resulting solid, wash with cold acetone, and dry under vacuum.
| Reagent/Solvent | Molar Ratio/Volume |
| Osimertinib (free base) | 1.0 eq |
| Methanesulfonic acid | 1.0 eq |
| Acetone | 10 volumes |
| Parameter | Value |
| Temperature | 50-55 °C |
| Reaction Time | 1-2 hours |
| Yield | >95% |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 1: Analytical Data for this compound
| Analytical Method | Expected Results |
| HPLC Purity | >99%[3] |
| ¹H NMR | Consistent with the structure of this compound. Key signals include the vinyl protons of the acrylamide group and aromatic protons. |
| ¹³C NMR | Consistent with the structure of this compound. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ for Osimertinib at m/z ~500.6. |
Experimental Protocol for Evaluating EGFR Inhibition
A common method to assess the efficacy of an EGFR inhibitor is to measure the inhibition of EGFR phosphorylation in cancer cell lines.
Western Blotting Protocol:
-
Cell Culture: Culture EGFR-mutant NSCLC cells (e.g., HCC827, PC-9) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4 °C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR, normalized to the loading control. A decrease in this ratio with increasing concentrations of Osimertinib indicates inhibitory activity.[9]
Conclusion
This document provides a detailed protocol for the synthesis and preliminary biological evaluation of this compound. The synthetic route is robust and provides good overall yields. The provided protocols are intended for laboratory research purposes and should be performed by trained personnel. Further optimization and scale-up may be required for specific applications.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of this compound [cjph.com.cn]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for this compound and its Degradation Products for this compound Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is particularly effective against tumors harboring activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2][3][4] Osimertinib irreversibly binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[1][4][5] In vitro cell-based assays are fundamental for evaluating the efficacy of Osimertinib, determining its potency (e.g., IC50 values), and investigating mechanisms of acquired resistance.
These application notes provide detailed protocols for key in vitro assays to assess the efficacy of Osimertinib and present a framework for data analysis and visualization.
Key Signaling Pathway Affected by Osimertinib
Osimertinib primarily targets mutant forms of the Epidermal Growth Factor Receptor (EGFR). Upon binding, it inhibits the receptor's tyrosine kinase activity, thereby blocking the phosphorylation and activation of downstream signaling cascades that are critical for tumor cell growth and survival.
Caption: EGFR signaling pathway inhibited by Osimertinib.
Experimental Protocols
Cell Viability and IC50 Determination Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Osimertinib, a key measure of its potency. Assays like MTT, CellTiter-Glo®, or alamarBlue™ are commonly used.[6][7][8]
a. Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for T790M mutation, PC-9 for exon 19 deletion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
b. Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of Osimertinib concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Apoptosis Assay
This protocol quantifies the induction of apoptosis in cancer cells following treatment with Osimertinib. This can be assessed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or caspase activity assays.[9][10][11]
a. Materials:
-
NSCLC cell lines
-
6-well plates
-
Osimertinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
b. Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with Osimertinib at a relevant concentration (e.g., near the IC50 value) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of EGFR and its downstream targets, such as AKT and ERK, to confirm the mechanism of action of Osimertinib.[12][13][14]
a. Materials:
-
NSCLC cell lines
-
Osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Osimertinib (e.g., 100 nM) for 2-6 hours. Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of Osimertinib.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BioRender App [app.biorender.com]
- 9. Pharmaceutical Reactivation of Attenuated Apoptotic Pathways Leads to Elimination of Osimertinib Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osimertinib Mesylate Dose-Response in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dose-response studies of osimertinib mesylate in various non-small cell lung cancer (NSCLC) xenograft models. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies to evaluate the efficacy of osimertinib.
Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-TKI sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Preclinical xenograft models are crucial for evaluating the in vivo efficacy, dose-response relationship, and potential resistance mechanisms of osimertinib. This document summarizes key findings from various xenograft studies and provides detailed experimental protocols.
Data Presentation: Dose-Response of Osimertinib in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor activity of osimertinib in different NSCLC xenograft models.
Table 1: Osimertinib Monotherapy in EGFR-Mutant Xenograft Models
| Xenograft Model | EGFR Mutation(s) | Dose (mg/kg/day, oral) | Treatment Duration | Outcome | Reference |
| PC9 | exon 19 deletion | 5 | Not Specified | Induced total and sustained tumor regression.[3] | [3] |
| PC9 | exon 19 deletion | Not Specified | Not Specified | Showed dose-dependent tumor regression.[1] | [1] |
| AZDR3 (PC-9 derived) | Not Specified | 5 | Not Specified | Tumors were not suppressed, indicating resistance.[2] | [2] |
| H1975 | L858R/T790M | Not Specified | Not Specified | Induced dose-dependent tumor regression.[1][3] | [1][3] |
| PC-9VanR | ex19del/T790M | Not Specified | Not Specified | Induced dose-dependent tumor regression.[1] | [1] |
| CTG-1082 (PDX) | G719X complex | 25 | Not Specified | Resulted in significant tumor growth inhibition.[4] | [4] |
| CTG-2534 (PDX) | G719X complex | 25 | Not Specified | Resulted in significant tumor growth inhibition.[4] | [4] |
| LG1423 (PDX) | V769_D770InsASV | 25 | Not Specified | Induced significant tumor growth inhibition.[5] | [5] |
| LXF2478 (PDX) | M766_A767insASV | 25 | Not Specified | Induced significant tumor growth inhibition.[5] | [5] |
| LU0387 (PDX) | H773_V774insNPH | 25 | Not Specified | Induced significant tumor growth inhibition.[5] | [5] |
| HCC827 | exon 19 deletion | 10 µM (in ovo) | 7 days | 35% reduction in tumor weight.[6] | [6] |
Table 2: Comparative Efficacy of Osimertinib in Xenograft Models
| Xenograft Model | EGFR Mutation(s) | Treatment Arms | Outcome | Reference |
| PC9 | exon 19 deletion | Osimertinib (5 mg/kg/day) vs. Gefitinib (6.25 mg/kg/day) | Osimertinib induced total regression; Gefitinib showed less regression and eventual regrowth.[3] | [3] |
| AZDR3 (PC-9 derived) | Not Specified | Osimertinib (5 mg/kg/day) vs. Afatinib (6 mg/kg/day) | Osimertinib was ineffective; Afatinib led to tumor regression.[2] | [2] |
| CTG-1082 (PDX) | G719X complex | Osimertinib (25 mg/kg/day) vs. Afatinib (7.5 mg/kg/day) | Both induced significant tumor growth inhibition.[4] | [4] |
| CTG-2534 (PDX) | G719X complex | Osimertinib (25 mg/kg/day) vs. Afatinib (7.5 mg/kg/day) | Both induced significant tumor growth inhibition.[4] | [4] |
| LG1423 (PDX) | V769_D770InsASV | Osimertinib (25 mg/kg/day) vs. Afatinib (20 mg/kg/day) vs. Erlotinib (50 mg/kg/day) | Osimertinib and Afatinib showed significant tumor growth inhibition.[5] | [5] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model in Mice
This protocol describes the establishment and use of subcutaneous xenograft models for evaluating the dose-response of osimertinib.
1. Cell Culture:
- Culture human NSCLC cells (e.g., PC9, H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for implantation.
2. Animal Husbandry:
- Use immunodeficient mice (e.g., SCID or nude mice).
- House animals in a pathogen-free environment with ad libitum access to food and water.
- Acclimatize mice for at least one week before the experiment.
3. Tumor Implantation:
- Resuspend harvested cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Inject a suspension of 5 x 10^6 cells subcutaneously into the flank of each mouse.[2]
- Monitor tumor growth regularly using calipers.
4. Treatment:
- Once tumors reach a mean volume of approximately 250 mm³, randomize mice into treatment and control groups (n=6-10 per group).[2][4]
- Prepare osimertinib by suspending it in a vehicle such as 0.5% 2-hydroxyethyl cellulose in water.[2]
- Administer osimertinib orally once daily at the desired dose levels (e.g., 5 mg/kg, 25 mg/kg).[2][3][4]
- Treat the control group with the vehicle only.
5. Monitoring and Endpoints:
- Measure tumor volume twice weekly using the formula: (length² × width) / 2.[2]
- Monitor the body weight of the mice as an indicator of toxicity.[4]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for target engagement).[5]
Protocol 2: Chicken Chorioallantoic Membrane (CAM) Xenograft Model
This protocol outlines the use of an in ovo model to assess the dose-dependent effects of osimertinib.
1. Egg Incubation:
- Incubate fertilized chicken eggs at 37.8°C with 60% humidity.
2. Tumor Engraftment:
- On embryonic development day 7 (EDD7), create a small window in the eggshell to expose the CAM.
- Gently place a silicon ring on the CAM.
- Engraft HCC827 cells (EGFR p.E746_A750del) onto the CAM.[6]
3. Treatment:
- Treat the xenografts with various doses of osimertinib (e.g., 10 µM to 200 µM in four injections) for 7 days.[6]
4. Endpoint Analysis:
- At the end of the treatment period, excise the tumors and measure their weight.[6]
- Analyze the surrounding vasculature to assess effects on angiogenesis.[6]
- Perform transcriptomic analysis on the excised tumors to evaluate changes in gene expression, particularly in the EGFR pathway.[6]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft dose-response study.
Logical Relationships
Caption: Logical relationship between Osimertinib dose, target engagement, and outcomes.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Osimertinib in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in various biological matrices. The protocols are designed to be robust and reproducible for applications in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
Osimertinib is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][2][3] Accurate quantification of Osimertinib in biological samples such as plasma, serum, and tissue is essential for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.[4][5] This document outlines validated analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of Osimertinib and its metabolites.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Osimertinib selectively and irreversibly inhibits mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation and sensitizing mutations (L858R and exon 19 deletions).[1][2][3][6] By binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, Osimertinib blocks downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival.[1][3][6] This targeted inhibition leads to the suppression of tumor growth.[6]
Analytical Methods: A Comparative Overview
Several analytical techniques have been developed and validated for the quantification of Osimertinib. LC-MS/MS is the most common and sensitive method, offering high specificity and throughput. High-performance liquid chromatography (HPLC) with UV detection is also utilized, providing a cost-effective alternative.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated analytical methods for Osimertinib in biological matrices.
Table 1: LC-MS/MS and UPLC-MS/MS Methods for Osimertinib Quantification in Human Plasma
| Parameter | Method 1[4] | Method 2[7][8][9] | Method 3[10] | Method 4[11] | Method 5[5] |
| Technique | LC-MS/MS | HPLC-MS/MS | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Internal Standard | Propranolol | Pazopanib | [13C2H3]-AZ7550 | D3-Sorafenib | Isotopically Labeled |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) | Protein Precipitation |
| Linearity Range | 1.25 - 300 ng/mL | Not Specified | 1 - 729 ng/mL | 5 - 500 ng/mL | 1.25 - 3000 ng/mL |
| LLOQ | 1.25 ng/mL | Not Specified | 1 ng/mL | 5 ng/mL | 1.25 ng/mL |
| Intra-day Precision (%RSD) | < 10% | Within ±15% | 0.2% - 2.3% | ≤ 6.1% | ≤ 15% |
| Inter-day Precision (%RSD) | < 10% | Within ±15% | 0.2% - 2.3% | ≤ 6.1% | ≤ 15% |
| Accuracy (%RE) | Within ±10% | Within ±15% | 93.2% - 99.3% | 95.8% - 105.2% | ≤ 15% |
| Recovery | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: UPLC-MS/MS and UPLC-TOF-MS Methods for Osimertinib Quantification in Rat Plasma
| Parameter | Method 1[12] | Method 2[13] | Method 3[14] |
| Technique | UPLC-MS/MS | UPLC-MS/MS | UPLC-TOF-MS |
| Internal Standard | Nilotinib | Glimepiride | Sorafenib |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Protein Precipitation | Protein Precipitation (Acetonitrile) |
| Linearity Range | 1 - 400 ng/mL | 1 - 300 ng/mL | 1 - 500 ng/mL |
| LLOQ | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | Within ±15% | Within ±15% | 5.38% - 9.76% |
| Inter-day Precision (%RSD) | Within ±15% | Within ±15% | 6.02% - 9.46% |
| Accuracy (%RE) | Within ±15% | Within ±15% | Not Specified |
| Recovery | Not Specified | > 80% | 84.31% - 96.14% |
Experimental Protocols
The following are detailed protocols for the quantification of Osimertinib in human plasma using LC-MS/MS. These protocols are based on commonly employed and validated methods.
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a widely used, simple, and efficient method for extracting Osimertinib from plasma samples.[4][11][12]
Materials:
-
Human plasma samples
-
Osimertinib and internal standard (e.g., Propranolol, Pazopanib) stock solutions
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50-100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 150-300 µL of cold ACN or MeOH to precipitate proteins.[7][11][12]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C.[11][12]
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[12]
Protocol 2: LC-MS/MS Analysis
This protocol provides typical chromatographic and mass spectrometric conditions for the analysis of Osimertinib.
Instrumentation:
-
Liquid Chromatography system (e.g., Agilent, Waters)
-
Tandem Mass Spectrometer (e.g., Quattro Micro, Qtrap 4500) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm; HyPURITY C18, 50 × 2.1 mm, 3 µm).[4][7]
-
Mobile Phase A: 0.1-0.2% Formic acid in water or 10 mM Ammonium formate with 0.1% formic acid.[4][12]
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute Osimertinib and the internal standard.
-
Column Temperature: 40°C.[12]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Osimertinib and the internal standard should be optimized for the instrument in use.
Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
-
The concentration of Osimertinib in the unknown samples is then determined from this curve.
Stability and Storage Considerations
Osimertinib has been shown to be stable in human serum when stored at -80°C.[7][9] However, reduced stability has been observed at 2-4°C and room temperature.[7][9] Therefore, it is crucial to freeze plasma samples as soon as possible after collection and to perform sample preparation on dry ice to minimize degradation.[7][9] Analytes in plasma have been found to be stable for over 3 years at -80°C.[5]
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the accurate and precise quantification of Osimertinib in biological samples. The use of LC-MS/MS with a simple protein precipitation sample preparation method offers the sensitivity and specificity required for demanding applications in clinical and research settings. Adherence to these validated protocols will ensure reliable data for pharmacokinetic analysis and therapeutic drug monitoring of Osimertinib.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 7. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 10. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Osimertinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring EGFR activating mutations, as well as the T790M resistance mutation.[1][2] However, as with other targeted therapies, acquired resistance to osimertinib inevitably develops, posing a significant clinical challenge.[3][4] Understanding the molecular mechanisms underlying this resistance is crucial for the development of novel therapeutic strategies. This document provides detailed protocols for establishing osimertinib-resistant cell line models, which are invaluable tools for investigating resistance mechanisms and for the preclinical evaluation of next-generation therapies.
The mechanisms of acquired resistance to osimertinib are broadly classified into two categories: EGFR-dependent (on-target) and EGFR-independent (off-target) alterations.[2] On-target resistance most commonly involves the acquisition of a tertiary mutation in the EGFR gene, such as the C797S mutation, which prevents the covalent binding of osimertinib.[1][5] Off-target mechanisms involve the activation of bypass signaling pathways that circumvent the EGFR blockade.[3][4] Prominent examples include the amplification of the MET or HER2 oncogenes, and activating mutations in downstream signaling molecules like KRAS, BRAF, and PIK3CA, leading to the reactivation of the MAPK and PI3K/AKT pathways.[3][4][5]
This guide will detail two primary methodologies for generating osimertinib-resistant cell lines: the continuous dose-escalation method and the targeted gene-editing approach using CRISPR-Cas9. It will also provide protocols for the characterization of these resistant models and present the data in a clear and comparative format.
Data Presentation: Characterization of Osimertinib-Resistant Cell Lines
A crucial step in establishing osimertinib-resistant cell lines is the thorough characterization of their phenotype and genotype in comparison to the parental, sensitive cell line. The following table summarizes typical quantitative data obtained from such characterization.
| Parameter | Parental Cell Line (e.g., PC-9) | Osimertinib-Resistant Cell Line (e.g., PC-9-OR) | Method of Analysis |
| Osimertinib IC50 (nM) | 10 - 50 | >1000 | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| EGFR T790M Mutation | Positive | Positive/Negative | Sanger Sequencing / ddPCR |
| EGFR C797S Mutation | Negative | Positive/Negative | Sanger Sequencing / ddPCR |
| MET Gene Copy Number | Normal | Amplified/Normal | FISH / qPCR |
| p-EGFR (Tyr1068) Expression | High (inhibited by osimertinib) | Low or High (uninhibited by osimertinib) | Western Blot |
| p-AKT (Ser473) Expression | High (inhibited by osimertinib) | Constitutively High | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) Expression | High (inhibited by osimertinib) | Constitutively High | Western Blot |
Experimental Protocols
Protocol 1: Establishing Osimertinib Resistance by Dose Escalation
This method mimics the clinical scenario of acquired resistance by exposing cancer cells to gradually increasing concentrations of osimertinib over an extended period.[6][7]
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Osimertinib (AZD9291)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Cell counting solution (e.g., Trypan blue)
-
Cell viability assay kit (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50 of Osimertinib:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of osimertinib concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value, which is the concentration of drug that inhibits cell growth by 50%.
-
-
Initiate Continuous Exposure:
-
Culture the parental cells in a medium containing osimertinib at a concentration equal to the IC50 value.[8]
-
Initially, significant cell death will be observed.
-
Maintain the culture by replacing the drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells recover and resume a stable growth rate, passage them and increase the concentration of osimertinib in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat this process of dose escalation once the cells become tolerant to the current drug concentration. This process can take several months.
-
-
Establishment of the Resistant Line:
-
A cell line is considered resistant when it can proliferate in a concentration of osimertinib that is at least 10-fold higher than the initial IC50 of the parental cells.
-
At this stage, the resistant cell line can be maintained in a culture medium containing a constant, high concentration of osimertinib.
-
-
Characterization of the Resistant Line:
-
Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Analyze the cells for known resistance mutations (e.g., EGFR C797S) by sequencing.
-
Use western blotting to investigate the activation status of key signaling pathways (EGFR, AKT, ERK).
-
Caption: Workflow for generating osimertinib-resistant cell lines via dose escalation.
Protocol 2: Generating a Specific Resistance Mutation using CRISPR-Cas9
This method allows for the creation of cell lines with specific, known resistance mutations, such as the EGFR C797S mutation. This provides a more controlled model to study the direct effects of a particular mutation.
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9, H1975)
-
CRISPR-Cas9 system components:
-
Cas9 nuclease expression vector
-
gRNA expression vector specific for the EGFR C797 locus
-
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the C797S mutation
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
-
Sequencing primers for the EGFR exon 20
Procedure:
-
Design and Synthesize gRNA and Donor Template:
-
Design a gRNA that targets a region close to the C797 codon in exon 20 of the EGFR gene.
-
Synthesize an ssODN donor template that contains the desired C-to-G substitution to create the C797S mutation, along with silent mutations to prevent re-cutting by Cas9.
-
-
Transfection:
-
Co-transfect the parental cells with the Cas9 expression vector, the gRNA expression vector, and the ssODN donor template using a suitable transfection reagent.
-
-
Selection of Edited Cells:
-
If the vectors contain a selection marker (e.g., GFP, puromycin resistance), use FACS or antibiotic selection to enrich for successfully transfected cells.
-
-
Single-Cell Cloning:
-
Perform limiting dilution to isolate single cells into individual wells of a 96-well plate to grow out clonal populations.
-
-
Screening and Verification:
-
Once the clones have expanded, extract genomic DNA.
-
Use PCR and Sanger sequencing to screen for clones that have successfully incorporated the C797S mutation.
-
-
Functional Characterization:
-
Confirm the osimertinib-resistant phenotype of the successfully edited clones by performing a cell viability assay to determine the IC50.
-
Further characterize the signaling pathways in the engineered resistant cells.
-
Caption: Workflow for CRISPR-Cas9-mediated generation of an EGFR C797S mutation.
Signaling Pathways in Osimertinib Resistance
Understanding the signaling pathways that are reactivated or newly activated in the context of osimertinib resistance is fundamental to developing strategies to overcome it.
EGFR-Dependent Resistance: C797S Mutation
The C797S mutation occurs at the covalent binding site of osimertinib in the EGFR kinase domain.[1] This steric hindrance prevents the irreversible binding of the drug, leading to the reactivation of EGFR signaling despite the continued presence of osimertinib.
Caption: EGFR C797S mutation prevents osimertinib binding, reactivating downstream signaling.
EGFR-Independent Resistance: MET Amplification
MET amplification is a common mechanism of bypass signaling.[9][10] Overexpression of the MET receptor tyrosine kinase leads to its ligand-independent activation and subsequent phosphorylation of downstream effectors, such as those in the PI3K/AKT and MAPK pathways, thereby driving cell proliferation and survival independently of EGFR.
Caption: MET amplification provides a bypass to EGFR inhibition by activating downstream pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Osimertinib Brain Penetration in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including central nervous system (CNS) metastases.[1][2][3][4] Its ability to cross the blood-brain barrier (BBB) is a critical factor in its clinical success against brain metastases.[4][5][6] This document provides detailed protocols for assessing the brain penetration of osimertinib in preclinical animal models, offering a framework for researchers in drug development and oncology.
The protocols outlined below cover experimental design, animal models, drug administration, sample collection, and analytical methods for quantifying osimertinib concentrations in brain and plasma. Additionally, it includes information on evaluating the role of efflux transporters and assessing efficacy in brain metastasis models.
Key Quantitative Data on Osimertinib Brain Penetration
The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of osimertinib's ability to penetrate the CNS.
Table 1: Brain-to-Plasma Concentration Ratios of Osimertinib and Other EGFR-TKIs in Mice
| Compound | Dose (mg/kg) | Brain:Plasma Cmax Ratio | Unbound Brain-to-Plasma Partition Ratio (Kp,uu,brain) | Reference |
| Osimertinib | 25 | 3.41 | 0.39 | [7] |
| Gefitinib | 6.25 | 0.21 | 0.02 | [7] |
| Rociletinib | 100 | <0.08 | Not Determined | [7] |
| Afatinib | 7.5 | <0.36 | Not Determined | [7] |
Table 2: Influence of ABC Transporters on Osimertinib Brain Accumulation in Mice
| Genotype | Brain-to-Plasma Ratio (Osimertinib) | Brain-to-Plasma Ratio (AZ5104 - active metabolite) | Notes | Reference |
| Wild-Type | ~2.5 | Not detected | --- | [8] |
| Abcb1a/1b-/- | ~6-fold higher than wild-type | Markedly increased | ABCB1 is a key efflux transporter for osimertinib. | [8] |
| Abcg2-/- | Minor contribution | Minor contribution | ABCG2 plays a lesser role in osimertinib efflux at the BBB. | [8] |
| Abcb1a/1b;Abcg2-/- | ~6-fold higher than wild-type | Markedly increased | Combined knockout shows significant increase in brain penetration. | [8][9] |
Experimental Protocols
Pharmacokinetic Study of Osimertinib in Rodents
This protocol details the steps for determining the pharmacokinetic profile of osimertinib in the plasma and brain of mice or rats.
Objective: To quantify the concentration of osimertinib in plasma and brain tissue over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and brain-to-plasma ratio.
Materials:
-
Osimertinib
-
Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80)
-
CO2 chamber for euthanasia[7]
-
Blood collection tubes (e.g., lithium heparin)[7]
-
Surgical tools for brain extraction
-
Homogenizer
-
Acetonitrile with internal standard for protein precipitation[7][10]
Procedure:
-
Animal Dosing: Administer a single oral dose of osimertinib (e.g., 5-25 mg/kg in mice, 5-10 mg/kg in rats) to a cohort of animals.[7][10][12]
-
Sample Collection: At predetermined time points (e.g., 1, 2, 6 hours post-dose), euthanize a subset of animals via CO2 asphyxiation.[7]
-
Blood Collection: Immediately collect blood via cardiac puncture into chilled lithium heparin tubes.[7] Centrifuge to separate plasma.
-
Brain Tissue Collection: Perfuse the animals transcardially with saline to remove blood from the brain.[13] Carefully dissect the brain and rinse with cold saline.
-
Sample Preparation (Plasma):
-
Sample Preparation (Brain):
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Perform protein precipitation using acetonitrile containing an internal standard.[7]
-
Centrifuge and collect the supernatant for analysis.
-
-
Quantification by UPLC-MS/MS:
-
Analyze the processed plasma and brain samples using a validated UPLC-MS/MS method.[10][11][12]
-
Use a C18 column with a gradient mobile phase of water (containing 0.1% formic acid) and acetonitrile.[10][12]
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[10][12]
-
-
Data Analysis: Calculate the concentration of osimertinib in each sample based on the standard curve. Determine pharmacokinetic parameters and the brain-to-plasma concentration ratio.
In Vivo Brain Metastasis Efficacy Study
This protocol describes a method to evaluate the efficacy of osimertinib in a mouse model of NSCLC brain metastases.
Objective: To assess the ability of osimertinib to inhibit the growth of EGFR-mutant NSCLC tumors in the brain.
Materials:
-
Human NSCLC cell line with an EGFR mutation (e.g., PC9 with exon 19 deletion) transfected with a luciferase reporter gene (PC9-Luc).[7]
-
Immunocompromised mice (e.g., nude mice).[7]
-
Stereotactic injection apparatus.
-
Bioluminescence imaging system.
-
Osimertinib and vehicle for oral administration.
Procedure:
-
Intracranial Tumor Cell Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject PC9-Luc cells directly into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging.[7]
-
Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer osimertinib (e.g., 25 mg/kg, once daily) or vehicle orally to the respective groups.[7]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth via bioluminescence imaging at regular intervals throughout the treatment period.
-
Measure changes in tumor volume (based on bioluminescence signal intensity) to determine the anti-tumor activity of osimertinib.[2]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect brains for histological analysis to confirm tumor burden and assess cellular changes.
Visualizations
EGFR Signaling Pathway in NSCLC
The following diagram illustrates the EGFR signaling pathway and the mechanism of action of osimertinib in EGFR-mutant NSCLC. Osimertinib effectively blocks the downstream signaling cascades that promote tumor cell proliferation and survival.[1][14]
Caption: EGFR signaling pathway and Osimertinib's mechanism.
Experimental Workflow for Assessing Brain Penetration
The diagram below outlines the general experimental workflow for assessing the brain penetration of a compound like osimertinib in an animal model.
Caption: Workflow for brain penetration assessment.
References
- 1. probiologists.com [probiologists.com]
- 2. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Brain accumulation of osimertinib and its active metabolite AZ5104 is restricted by ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of osimertinib concentration in rat plasma and lung/brain tissues. | Semantic Scholar [semanticscholar.org]
- 12. e-century.us [e-century.us]
- 13. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncodaily.com [oncodaily.com]
Application Note: Unveiling Osimertinib Resistance Mechanisms in EGFR-Mutant NSCLC using CRISPR-Cas9
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (such as L858R or exon 19 deletions) and the T790M resistance mutation.[1][2][3] It is now widely used as a first-line treatment for EGFR-mutant NSCLC.[4] Despite its remarkable efficacy, the emergence of acquired resistance is nearly inevitable, posing a significant clinical challenge.[3][5] Understanding the molecular underpinnings of this resistance is critical for developing next-generation therapeutic strategies. CRISPR-Cas9 genome-editing technology, through pooled gain- and loss-of-function screens, offers a powerful and unbiased approach to systematically identify the genes and pathways that drive resistance to Osimertinib.[6][7]
This application note provides a detailed overview of the key resistance mechanisms identified through CRISPR-Cas9 screens, presents protocols for conducting these experiments, and summarizes the quantitative data from foundational studies.
Key Resistance Mechanisms Identified by CRISPR-Cas9
Genome-wide CRISPR screens have successfully identified a landscape of genetic alterations that confer resistance to Osimertinib. These can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[3] Key pathways implicated include the MAPK and PI3K signaling cascades, the Hippo pathway, and regulators of apoptosis.[6][8]
EGFR-Dependent Resistance:
-
C797S Mutation: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[1][9] Osimertinib forms a covalent bond with the C797 residue; its mutation to serine prevents this binding, rendering the drug ineffective.[9] While not typically discovered via loss-of-function screens, CRISPR-Cas9 gene editing is instrumental in creating and characterizing C797S-mutant cell lines to study this form of resistance.[1] For instance, introducing the C797S mutation into NCI-H1975 cells via CRISPR-Cas9 resulted in clones that were 316-fold less sensitive to Osimertinib compared to the parental cell line.[1]
EGFR-Independent Resistance (Bypass Pathways):
-
MAPK Pathway Reactivation: A frequent mechanism of resistance involves the reactivation of the downstream MAPK signaling pathway. CRISPR screens have consistently identified loss-of-function mutations in NF1 (Neurofibromin 1), a tumor suppressor that negatively regulates RAS, as a top hit.[6][10][11] Inactivation of NF1 leads to sustained RAS/MAPK signaling, allowing cancer cells to proliferate despite EGFR inhibition.[10][11]
-
MET Amplification: Amplification of the MET receptor tyrosine kinase is a well-documented bypass mechanism that confers Osimertinib resistance.[4][12][13] MET amplification drives EGFR-independent activation of downstream pathways like PI3K/AKT.[14] CRISPR-based activation (CRISPRa) screens can be used to validate that MET overexpression drives resistance.[15]
-
Hippo Pathway Activation: Genome-wide screens have revealed that the Hippo signaling pathway is a significant driver of resistance.[6] Loss of core Hippo pathway genes like NF2, LATS1, and LATS2, or overexpression of its transcriptional co-activators YAP1 and WWTR1 (TAD), leads to profound Osimertinib resistance.[6] For example, knockout of NF2 or overexpression of YAP1 in EGFR-mutant cell lines resulted in up to a 60-fold increase in resistance to Osimertinib.[6]
Experimental Workflows and Protocols
A typical workflow for a CRISPR-Cas9 screen to identify drug resistance genes involves several key stages, from library preparation to hit validation.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Osimertinib Resistance
This protocol outlines a pooled, negative selection screen to identify genes whose knockout confers resistance to Osimertinib.
1. Cell Line and Library Preparation:
- Select an Osimertinib-sensitive, EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827).[6]
- Ensure stable expression of Cas9 nuclease in the cell line via lentiviral transduction followed by antibiotic selection.
- Amplify a genome-scale CRISPR knockout library (e.g., GeCKO v2) and package it into lentivirus.
2. Lentiviral Transduction:
- Determine the viral titer.
- Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3–0.4. This minimizes the chance of multiple sgRNAs integrating into a single cell.
- Maintain a cell population that ensures at least 500x coverage per sgRNA in the library.[7]
- Select transduced cells with puromycin for 2-3 days.
- Collect a baseline cell sample (T0) for gDNA extraction.
3. Osimertinib Selection:
- Split the remaining cell population into two arms: a control group treated with DMSO and an experimental group treated with Osimertinib.
- The concentration of Osimertinib should be predetermined to kill 80-90% of the cells over the selection period (e.g., 50 nM for PC-9 cells).[15]
- Culture the cells for 14-21 days, passaging as needed and maintaining drug pressure and cell coverage.[15]
4. Sample Harvesting and Genomic DNA Extraction:
- Harvest cells from both the DMSO and Osimertinib-treated arms at the end of the selection period.
- Extract high-quality genomic DNA (gDNA) from the T0 and endpoint samples.
5. sgRNA Sequencing and Analysis:
- Use a two-step PCR process to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region containing the sgRNA, and the second adds Illumina sequencing adapters and barcodes.
- Pool the barcoded PCR products and perform high-throughput sequencing.
- Align sequencing reads to the sgRNA library reference.
- Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the Osimertinib-treated population compared to the DMSO control.[7] Genes targeted by multiple enriched sgRNAs are considered candidate resistance hits.
Protocol 2: Validation of Candidate Resistance Genes
Validation confirms that the disruption of a specific gene is responsible for the observed resistance phenotype.
1. Generation of Single-Gene Knockout Cell Lines:
- Design 2-3 independent sgRNAs targeting the candidate gene.
- Clone each sgRNA into a lentiviral vector.
- Transduce Cas9-expressing NSCLC cells with the individual sgRNA constructs.
- Select transduced cells and expand the knockout (KO) cell pools.
- Confirm gene knockout by Western blot (for protein loss) or Sanger sequencing of the targeted genomic locus.[16]
2. Cell Viability Assay (IC50 Determination):
- Seed equal numbers of parental (wild-type) and KO cells into 96-well plates.
- Treat the cells with a range of Osimertinib concentrations (e.g., 0 to 10 µM) for 72 hours.
- Measure cell viability using a reagent such as CellTiter-Glo® or MTS.[17]
- Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values. A significant increase in the IC50 for KO cells compared to parental cells validates the gene's role in resistance.
3. Flow Cytometry-Based Competition Assay:
- Generate KO cells that also express a fluorescent marker (e.g., BFP or GFP).
- Mix the fluorescent KO cells with non-fluorescent parental cells at a 1:1 ratio.
- Culture the mixed population with either DMSO or a fixed concentration of Osimertinib.
- Monitor the percentage of fluorescent (KO) cells in the population over time (e.g., every 3-4 days for 14 days) using flow cytometry.[15]
- An increase in the percentage of KO cells in the Osimertinib-treated condition compared to the DMSO control indicates that the gene knockout provides a competitive growth advantage and confers resistance.[15]
Data Presentation
Quantitative data from CRISPR screens and validation experiments are crucial for interpreting the results.
Table 1: Summary of Key Genes and Pathways in Osimertinib Resistance Identified by CRISPR Screens
| Pathway | Gene(s) | Function/Role in Resistance | Reference |
|---|---|---|---|
| MAPK Signaling | NF1 | Loss of this RAS-GTPase activating protein leads to hyperactivation of RAS/MAPK signaling. | [6][10] |
| LZTR1 | Component of a ubiquitin ligase complex that regulates RAS protein levels. | [6] | |
| PI3K Signaling | PTEN | Loss of this tumor suppressor leads to activation of the PI3K/AKT pathway. | [6][15] |
| TSC2 | A negative regulator of the mTOR pathway, downstream of AKT. | [6] | |
| Hippo Signaling | NF2 | Loss of this upstream regulator activates the Hippo pathway effector YAP1. | [6] |
| YAP1, WWTR1 | Overexpression/activation of these transcriptional co-activators promotes proliferation and apoptosis evasion. | [6] | |
| Apoptosis Regulation | BCL2L11 (BIM) | Loss of this pro-apoptotic protein prevents cell death upon TKI treatment. | [6] |
| BAX | Loss of this essential mediator of apoptosis confers resistance. | [6] |
| Epigenetic Regulation | EZH2 | A component of the PRC2 complex; its loss can mediate resistance. |[15] |
Table 2: Example Quantitative Results from Osimertinib Resistance Studies
| Cell Line | Genetic Alteration | Assay | Result | Reference |
|---|---|---|---|---|
| PC-9, HCC827, HCC4006 | NF2 Knockout | Proliferation Assay | Up to 60-fold increased resistance to Osimertinib. | [6] |
| PC-9 | WWTR1 Activation (CRISPRa) | Clonogenic Assay | Increased colony formation in the presence of Osimertinib. | [15] |
| PC-9 | MET Activation (CRISPRa) | Competition Assay | Increased percentage of MET-activated cells after 14 days of Osimertinib treatment. | [15] |
| NCI-H1975 | EGFR C797S Knock-in | 2D Viability Assay | 316-fold less sensitive to Osimertinib compared to parental cells. | [1] |
| II-18, PC-9, HCC827 | NF1 Knockout | Competition Assay | Significant enrichment of NF1 KO cells in Osimertinib-treated populations over 14 days. |[15] |
Signaling Pathways and Visualizations
Visualizing the signaling pathways implicated in resistance helps to understand the molecular logic of drug evasion.
Conclusion
CRISPR-Cas9 screening is an indispensable tool for the systematic and unbiased discovery of drug resistance mechanisms. In the context of Osimertinib, these screens have elucidated a complex network of on-target mutations, bypass pathway activations, and signaling pathway alterations that allow cancer cells to evade therapy. The findings have not only deepened our understanding of tumor evolution under targeted pressure but also identified novel therapeutic targets and combination strategies. The protocols and data presented here provide a framework for researchers to employ this powerful technology to continue dissecting the challenge of TKI resistance and to develop more durable and effective treatments for patients with EGFR-mutant NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies of overcoming osimertinib resistance in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Inactivation of NF1 promotes resistance to EGFR inhibition in KRAS/NRAS/BRAFV600-wildtype colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of NF1 Promotes Resistance to EGFR Inhibition in KRAS/NRAS/BRAFV600 -Wild-Type Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MET amplification results in heterogeneous responses to osimertinib in EGFR‐mutant lung cancer treated with erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of Osimertinib in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to more accurately recapitulate the complex in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures.[1][2][3][4] This increased physiological relevance is crucial for preclinical drug screening and for understanding mechanisms of drug resistance. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a first-line treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[3][5] The use of 3D spheroid models in studying Osimertinib offers a more predictive platform to assess its efficacy, investigate resistance mechanisms, and explore novel combination therapies.[4][6] Studies have consistently shown that EGFR-TKIs, including Osimertinib, exhibit enhanced efficacy in 3D spheroid cultures compared to 2D adherent cultures.[5][7]
These application notes provide an overview of the use of Osimertinib in 3D tumor spheroid models, including key findings on its efficacy, mechanisms of action, and resistance. Detailed protocols for spheroid generation, drug treatment, and viability assessment are also provided to facilitate the implementation of these models in research and drug development settings.
Key Applications and Findings
-
Enhanced Efficacy in 3D Models: 3D spheroid cultures of NSCLC cell lines with EGFR mutations show a significant enhancement in sensitivity to Osimertinib compared to 2D cultures.[5][7] This suggests that the 3D architecture, which mimics in vivo conditions more closely, influences drug response.
-
Modeling Drug Resistance: 3D culture methods have demonstrated that increased cell-cell interactions contribute to increased drug resistance.[6] Spheroid models serve as a valuable tool for investigating the development of resistance to Osimertinib, which can occur through mechanisms such as the activation of parallel receptor tyrosine kinase (RTK) pathways.[3][5]
-
Synergistic Drug Combinations: The 3D spheroid platform is ideal for screening and validating combination therapies. For instance, studies have shown a marked synergy between Osimertinib and SOS1 inhibitors in 3D spheroid-cultured EGFR-mutated NSCLC cells, a synergy not observed in 2D cultures.[3][5][7] This highlights the importance of 3D models in identifying effective combination strategies that may be missed in traditional screening platforms.
-
Investigating Signaling Pathways: The signaling pathways activated in 3D spheroids can differ from those in 2D cultures. For example, the activation of the autophagy-TRAIL-JNK pathway by erlotinib, another EGFR-TKI, was observed in a 3D culture system but not in 2D.[2] In the context of Osimertinib, combined inhibition with a SOS1 inhibitor markedly inhibited the Raf/MEK/ERK and PI3K/AKT signaling pathways in 3D spheroids.[1][7]
Data Presentation
Table 1: Comparative Efficacy of Osimertinib in 2D vs. 3D Spheroid Models of NSCLC Cell Lines
| Cell Line | EGFR Mutation | Culture Condition | Osimertinib IC50 | Reference |
| NCI-H1975 | L858R/T790M | 2D Adherent | >10 µM | [5] |
| NCI-H1975 | L858R/T790M | 3D Spheroid | ~1 µM | [5] |
| HCC827 | exon 19 deletion | 2D Adherent | ~10 nM | [5] |
| HCC827 | exon 19 deletion | 3D Spheroid | <1 nM | [5] |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture NSCLC cells in T-75 flasks to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids will typically form within 48-72 hours.[3]
-
Monitor spheroid formation daily using a brightfield microscope.
Protocol 2: Osimertinib Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed 3D tumor spheroids (from Protocol 1)
-
Osimertinib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted Osimertinib solutions
Procedure:
-
After 48-72 hours of incubation, when spheroids have formed, prepare serial dilutions of Osimertinib in complete culture medium. A typical concentration range for Osimertinib could be from 0.01 nM to 10 µM.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the corresponding Osimertinib dilution to each well. Include vehicle control wells (e.g., 0.1% DMSO in medium).
-
Incubate the treated spheroids for a specified duration, typically 72-96 hours.[3]
Protocol 3: Spheroid Viability Assessment using a Luminescent Cell Viability Assay
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability.
Materials:
-
Osimertinib-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the assay plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Visualizations
References
- 1. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 3. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Combination Therapy in 3D NCSLC Tumor Model Overcomes Induced Drug Resistance - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Osimertinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. A key mechanism of action for Osimertinib is the induction of apoptosis, or programmed cell death, in cancer cells. Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess the extent of apoptosis in a cell population following drug treatment.
These application notes provide a comprehensive overview and detailed protocols for analyzing Osimertinib-induced apoptosis using flow cytometry.
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection by flow cytometry. This allows for the identification of early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with Annexin V and PI allows for the discrimination between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from studies analyzing apoptosis in NSCLC cell lines after Osimertinib treatment using flow cytometry.
Table 1: Apoptosis in Osimertinib-Sensitive and -Resistant H1975 NSCLC Cells [1]
| Cell Line | Treatment | Concentration | Percentage of Apoptotic Cells (Annexin V+) |
| H1975 (Sensitive) | Osimertinib | - | 13.63 ± 1.72% |
| H1975/OR (Resistant) | Osimertinib | - | 24.7 ± 0.78% |
Table 2: Dose-Dependent Apoptosis in HCC827 and H1975 NSCLC Cells [2]
| Cell Line | Treatment | Concentration | Percentage of Apoptotic Cells (Annexin V+) |
| HCC827 | Control | 0 µM | ~5% |
| HCC827 | Osimertinib | 0.1 µM | ~20% |
| HCC827 | Osimertinib | 1 µM | ~45% |
| H1975 | Control | 0 µM | ~8% |
| H1975 | Osimertinib | 0.1 µM | ~25% |
| H1975 | Osimertinib | 1 µM | ~55% |
Table 3: Apoptosis Induction by Osimertinib in H1975 Cells [3]
| Treatment | Concentration | Duration | Percentage of Apoptotic Cells |
| Vehicle | - | 24 h | ~5% |
| Osimertinib | 0.01 µM | 24 h | ~15% |
| Osimertinib | 0.1 µM | 24 h | ~30% |
| Osimertinib | 1 µM | 24 h | ~50% |
Signaling Pathways and Experimental Workflow
Osimertinib-Induced Apoptosis Signaling Pathway
Osimertinib inhibits the mutated EGFR, leading to the downregulation of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This inhibition can lead to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the mitochondria. Additionally, Osimertinib has been shown to downregulate the anti-apoptotic protein c-FLIP, potentially sensitizing cells to extrinsic apoptosis.[4]
Caption: Osimertinib inhibits mutant EGFR, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis of Apoptosis
The following diagram outlines the key steps in the experimental workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation Following Osimertinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantification of Epidermal Growth Factor Receptor (EGFR) phosphorylation at tyrosine 1068 (Tyr1068) in response to treatment with Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI).
Introduction
Osimertinib is a potent and selective inhibitor of both EGFR TKI-sensitizing and T790M resistance mutations.[1][2] It functions by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] Western blotting is a widely used technique to analyze the expression and phosphorylation status of proteins like EGFR, providing a means to assess the efficacy of inhibitors like Osimertinib.[5][6][7]
Signaling Pathway Overview
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades that regulate cell proliferation, survival, and differentiation.[8][9][10] Osimertinib blocks this initial phosphorylation step on mutant EGFR.
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
Experimental Protocols
This section details the step-by-step methodology for a Western blot experiment to assess EGFR phosphorylation.
Experimental Workflow
The overall workflow involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, immunodetection of phosphorylated and total EGFR, and finally, data analysis.
Caption: Western Blot Experimental Workflow.
Materials and Reagents
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with EGFR mutations (e.g., HCC4006, A549).
-
Osimertinib: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer (50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails.[1][11]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068) polyclonal antibody.
-
Rabbit or mouse anti-total EGFR monoclonal antibody.
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) or a commercial stripping buffer.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture NSCLC cells to 70-80% confluency.
-
Treat cells with the desired concentration of Osimertinib (e.g., 25 nM for HCC4006, 2 µM for A549) or vehicle (DMSO) for a specified time (e.g., 24 hours).[12]
-
-
Cell Lysis and Protein Extraction:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[11]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes with occasional agitation.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-EGFR (Tyr1068) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize the phospho-EGFR signal, the membrane can be stripped and reprobed for total EGFR and a loading control.
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 10-30 minutes at room temperature (for mild stripping) or 50°C (for more stringent stripping).[3][14]
-
Wash the membrane extensively with TBST.
-
Block the membrane again and proceed with immunoblotting for total EGFR and then the loading control, following the steps above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[12]
-
Normalize the phospho-EGFR signal to the total EGFR signal and then to the loading control signal to determine the relative change in phosphorylation.
-
Data Presentation
The following tables summarize semi-quantitative data from a study investigating the effect of Osimertinib on EGFR phosphorylation in different NSCLC cell lines.[12] The data represents the band ratio of phosphorylated EGFR normalized to a negative control.
Table 1: Inhibition of pEGFR in HCC4006 Cells Treated with 25 nM Osimertinib
| Treatment | Normalized pEGFR Band Ratio |
| Negative Control | 1.00 |
| Osimertinib (25 nM) | ~0.25 |
Table 2: Inhibition of pEGFR in A549 Cells Treated with 2 µM Osimertinib
| Treatment | Normalized pEGFR Band Ratio |
| Negative Control | 1.00 |
| Osimertinib (2 µM) | ~0.40 |
Data is estimated from graphical representation in the cited source and is for illustrative purposes.[12]
Troubleshooting
For common Western blotting issues such as weak or no signal, high background, or non-specific bands, refer to comprehensive troubleshooting guides.[15][16] Key considerations for phospho-protein detection include the consistent use of phosphatase inhibitors and avoiding milk as a blocking agent, as it contains phosphoproteins that can cause background noise.
References
- 1. researchgate.net [researchgate.net]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. MET amplification results in heterogeneous responses to osimertinib in EGFR‐mutant lung cancer treated with erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mesoscale.com [mesoscale.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry for Biomarkers in Osimertinib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the immunohistochemical (IHC) analysis of key biomarkers in non-small cell lung cancer (NSCLC) tissues, particularly in the context of treatment with the third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib. Understanding the expression and phosphorylation status of these proteins is critical for elucidating mechanisms of resistance and developing novel therapeutic strategies.
Introduction
Osimertinib is a potent, irreversible EGFR-TKI highly effective against both EGFR sensitizing mutations and the T790M resistance mutation. However, acquired resistance to Osimertinib inevitably develops through various on-target and off-target mechanisms. Immunohistochemistry is a powerful and widely used technique to assess the protein expression and activation status of key biomarkers in tumor tissues, providing valuable insights into these resistance pathways. This document outlines IHC protocols for significant biomarkers implicated in Osimertinib resistance, including EGFR pathway components and bypass signaling molecules.
Key Biomarkers in Osimertinib Resistance
Several biomarkers are crucial in understanding the response and resistance to Osimertinib. These include:
-
EGFR and p-EGFR: To assess the target expression and activation.
-
MET and p-MET: MET amplification is a common mechanism of acquired resistance to Osimertinib.[1][2][3]
-
HER2: Amplification of HER2 is another established bypass track leading to Osimertinib resistance.[4][5][6]
-
HER3: Overexpression and activation of HER3 can contribute to resistance by forming heterodimers with other RTKs.
-
AXL: This receptor tyrosine kinase has been implicated in both intrinsic and acquired resistance to EGFR TKIs, including Osimertinib.[7][8][9]
-
p-ERK and p-AKT: As key downstream effectors of the MAPK and PI3K/AKT signaling pathways, their activation status can indicate pathway reactivation despite EGFR inhibition.
Quantitative Data Summary
The following tables summarize quantitative data on the expression of key biomarkers in NSCLC, with a focus on the context of Osimertinib treatment and resistance.
Table 1: Frequency of Key Biomarker Alterations in Osimertinib-Resistant NSCLC
| Biomarker | Alteration | Frequency in Osimertinib Resistance | Citation(s) |
| MET | Amplification/Overexpression | 15-25% | [1][3] |
| HER2 | Amplification | 2-5% | [4][5] |
| AXL | High Expression | 26.1% (in untreated EGFR-mutant NSCLC) | [9] |
| HER3 | High Expression | 42.2% (in adeno-NSCLC) | [10] |
Table 2: Immunohistochemical Scoring Criteria for Key Biomarkers
| Biomarker | Scoring System | Positive Cut-off | Citation(s) |
| MET | Staining Intensity and Percentage | ≥50% of tumor cells with strong (3+) intensity | [11] |
| HER2 | ASCO/CAP Breast/Gastric Guidelines | IHC 3+ or IHC 2+/ISH+ | [12][13] |
| AXL | Staining Intensity | Strong (3+) expression | [14] |
| HER3 | H-Score | High H-Score (e.g., >200) | [10] |
| EGFR | H-Score | High H-Score (e.g., ≥200) | [15] |
Signaling Pathways and Experimental Workflow
Caption: EGFR Signaling Pathway and Osimertinib Inhibition.
Caption: Key Mechanisms of Acquired Resistance to Osimertinib.
Caption: General Immunohistochemistry (IHC) Workflow.
Experimental Protocols
The following are generalized IHC protocols for the analysis of key biomarkers in formalin-fixed, paraffin-embedded (FFPE) NSCLC tissues. Note: These protocols should be considered as a starting point and may require optimization for specific antibodies, detection systems, and tissue samples.
I. General Tissue Preparation and Deparaffinization/Rehydration
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin for 6-72 hours.[16]
-
Embedding: Process tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization:
-
Incubate slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Incubate in 100% ethanol for 2 x 3 minutes.
-
Incubate in 95% ethanol for 2 x 3 minutes.
-
Incubate in 70% ethanol for 2 x 3 minutes.
-
-
Rehydration: Rinse slides in deionized water for 5 minutes.
II. Antigen Retrieval
This step is crucial for unmasking epitopes that may have been altered by formalin fixation. The optimal method depends on the specific antibody and antigen.
-
Heat-Induced Epitope Retrieval (HIER):
-
Citrate Buffer (pH 6.0): Commonly used for many antibodies.
-
EDTA Buffer (pH 9.0): Often provides better results for certain nuclear or phosphorylated proteins.
-
Procedure: Immerse slides in the appropriate buffer and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
III. Staining Procedure
-
Peroxidase Block (for chromogenic detection): Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS or TBS).
-
Blocking: Incubate sections with a protein block (e.g., 5% normal goat serum or bovine serum albumin in wash buffer) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in antibody diluent to its optimal concentration. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with wash buffer for 3 x 5 minutes.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides with wash buffer for 3 x 5 minutes.
-
Detection:
-
Chromogenic: Incubate with an enzyme conjugate (e.g., streptavidin-HRP) for 30 minutes, followed by a substrate-chromogen solution (e.g., DAB). Monitor for color development.
-
Fluorescent: Incubate with a fluorophore-conjugated secondary antibody.
-
-
Counterstaining: Lightly counterstain with hematoxylin (for chromogenic detection) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
IV. Specific Antibody Recommendations and Conditions
Table 3: Recommended Antibodies and Conditions for IHC
| Target Protein | Antibody Clone | Recommended Dilution | Antigen Retrieval | Citation(s) |
| EGFR | 5B7 | 1:50 - 1:200 | Protease 2 (Ventana) or HIER (Citrate pH 6.0) | [17][18] |
| p-EGFR (Tyr1068) | Rabbit mAb | 1:50 - 1:100 | HIER (Citrate pH 6.0) | N/A |
| MET | SP44 | Ready-to-use (Ventana) or 1:1000 | HIER (EDTA pH 9.0) | [11][16][19] |
| p-MET (Tyr1234/1235) | Rabbit pAb | 1:50 - 1:100 | HIER (Citrate pH 6.0) | N/A |
| HER2 | 4B5 | Ready-to-use (Ventana) | HIER (EDTA pH 9.0) | [12][13][20][21][22] |
| HER3 | IHC113 | 1:50 - 1:200 | HIER (ER Solution 1 or 2, Leica) | [23] |
| AXL | Polyclonal (AF154) or Monoclonal (1H12) | 5-15 µg/mL (AF154) | HIER (Citrate pH 6.0) | [24] |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit mAb | 1:200 - 1:400 | HIER (Citrate pH 6.0) | N/A |
| p-AKT (Ser473) | Rabbit pAb (#9277 CST) | 1:50 - 1:100 | HIER (Citrate pH 6.0) | [25] |
Note: N/A indicates that while the biomarker is relevant, a specific, commonly cited clone and detailed protocol in the context of Osimertinib-treated NSCLC was not found in the provided search results. The listed conditions are based on general best practices for these antibodies and may require optimization.
Interpretation of Staining
The interpretation of IHC results should be performed by a qualified pathologist. Scoring is typically based on the intensity of the staining (e.g., 0, 1+, 2+, 3+) and the percentage of positively stained tumor cells. For some markers, a combined score, such as the H-score (Histoscore), is used. The H-score is calculated by multiplying the percentage of cells at each staining intensity by the intensity level and summing the results (range 0-300).
Conclusion
Immunohistochemistry is an indispensable tool for the characterization of biomarker expression in Osimertinib-treated tissues. The protocols and data presented in these application notes provide a comprehensive resource for researchers and clinicians working to understand and overcome Osimertinib resistance in NSCLC. Consistent and well-validated IHC procedures are essential for obtaining reliable and reproducible results that can guide further research and clinical decision-making.
References
- 1. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET amplification results in heterogeneous responses to osimertinib in EGFR‐mutant lung cancer treated with erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET Inhibition Reverses the Osimertinib Resistance in Lung Circulating Tumor Cell Clusters and Suppresses Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HER2 Aberrations in Non-Small Cell Lung Cancer with Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus for HER2 alterations testing in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2-D16 oncogenic driver mutation confers osimertinib resistance in EGFR mutation-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL confers intrinsic resistance to osimertinib and advances the emergence of tolerant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High levels of AXL expression in untreated EGFR-mutated non-small cell lung cancer negatively impacts the use of osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of HER2 (ERBB2) immunohistochemistry in non-small cell lung cancer: correlation with ERBB2 mutational status: experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive value of p53 and AXL immunostaining for the efficacy of immune checkpoint inhibitor-based therapy after osimertinib treatment in patients with epidermal growth factor-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of EGFR protein expression by immunohistochemistry using H-score and the magnification rule: re-analysis of the SATURN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncology.labcorp.com [oncology.labcorp.com]
- 17. EGFR IHC staining and analysis of EGFR mutation status [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diagnostics.roche.com [diagnostics.roche.com]
- 21. diagnostics.roche.com [diagnostics.roche.com]
- 22. youtube.com [youtube.com]
- 23. genomeme.ca [genomeme.ca]
- 24. researchgate.net [researchgate.net]
- 25. Phospho-Akt (Ser473) Antibody (IHC Specific) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Overcoming Osimertinib Mesylate solubility issues for in vitro studies
This guide provides technical support for researchers and scientists using Osimertinib Mesylate in in vitro settings, with a specific focus on overcoming its solubility challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?
A: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound.[1][2][3] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the compound's solubility.[4]
Q2: What is the maximum concentration I can achieve when dissolving this compound in DMSO?
A: You can typically achieve a concentration of 5 mg/mL (8.39 mM) in DMSO at room temperature.[1][4] With gentle warming in a 50°C water bath and ultrasonication, it is possible to reach concentrations as high as 20 mg/mL (33.57 mM).[4] Always ensure the compound is fully dissolved before use.
Q3: I am observing a precipitate after diluting my DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A: This is a common issue known as "precipitation upon dilution" that occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is less soluble.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic and low enough to keep the compound in solution. A final DMSO concentration of less than 0.5%, and ideally ≤0.1%, is recommended for most cell lines.
-
Increase Mixing Energy: When diluting the stock, add it directly to the medium while vortexing or stirring vigorously to promote rapid dispersion. Avoid adding the stock solution slowly or to a static volume of medium.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of intermediate dilutions in your culture medium. This gradual reduction in DMSO concentration can sometimes prevent precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the drug stock can sometimes help maintain solubility.
-
Check for Media Component Interactions: Although less common, components in serum or the medium itself can sometimes contribute to precipitation. If the problem persists, consider testing the dilution in a serum-free medium or a simple buffer like PBS to isolate the cause.
Q4: How should I store my this compound stock solution?
A: For long-term storage (months to years), store the DMSO stock solution at -20°C. For short-term storage (days to weeks), it can be kept at 4°C.[3] Store in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock.
Q5: What is the solubility of this compound in aqueous buffers like PBS or water?
A: this compound is poorly soluble in water and neutral pH buffers.[1][3] Its solubility is pH-dependent, with significantly higher solubility in acidic conditions.[5][6][7] For instance, its solubility in water is approximately 0.924 mg/mL, while in simulated gastric fluid (pH 1.2), it increases to about 2.14 mg/mL.[5][7] Direct dissolution in PBS (pH 7.4) for cell culture applications is generally not feasible.
Q6: My cells are not showing the expected response to this compound. Could this be a solubility issue?
A: Yes, poor solubility can lead to a lower effective concentration of the drug in your experiment, resulting in a diminished biological response. If you observe an unusually high IC50 value or lack of inhibition, verify that the drug is fully dissolved in your working solution. Visually inspect your culture plates under a microscope for any signs of drug precipitation (appearing as small crystals or amorphous particles) before interpreting the results.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (at 25°C) | Molarity | Reference(s) |
| DMSO | 5 mg/mL | 8.39 mM | [1][4] |
| DMSO (with warming) | 20 mg/mL | 33.57 mM | [4] |
| Water | Insoluble / Very Slightly Soluble | - | [1][5] |
| Ethanol | Insoluble | - | [1] |
Table 2: Saturated Solubility of this compound in Various Aqueous Media
| Medium | pH | Solubility (µg/mL) | Reference(s) |
| Distilled Water | ~7.0 | 924 ± 6.06 | [5][7] |
| Simulated Gastric Fluid | 1.2 | 2136 ± 43.31 | [5][7] |
| Sodium Phosphate Buffer | 3.2 | - | [5] |
| Acetate Buffer | 5.5 | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound (MW: 595.71 g/mol ), anhydrous cell culture grade DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, weigh out 5.96 mg of this compound.
-
Dissolution: Add the 5.96 mg of powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate or warm the solution in a 37-50°C water bath to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium while vortexing or swirling the tube/bottle to ensure rapid and even distribution. For example, to make a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Final Application: Immediately add the prepared working solutions to your cell culture plates.
Protocol 3: Cell Viability Assay (General Workflow)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[1]
-
Treatment: Remove the old medium and add 100 µL of the serially diluted this compound working solutions (prepared as in Protocol 2) to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest drug concentration well.
-
Incubation: Incubate the plate for the desired time period, typically 72 hours for proliferation assays.[1][4][8]
-
Viability Measurement: Assess cell viability using a preferred method, such as Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence on a plate reader and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: Osimertinib mechanism of action on the EGFR signaling pathway.
Caption: Experimental workflow for using Osimertinib in cell culture.
Caption: Troubleshooting logic for Osimertinib precipitation issues.
References
Technical Support Center: Optimizing Osimertinib in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Osimertinib in in vivo mouse models of non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Osimertinib?
A1: Osimertinib is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It selectively targets both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the mutant EGFR, which irreversibly blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways.[2]
Q2: What is a typical starting dose for Osimertinib in mice?
A2: A common dose range for Osimertinib in mouse models is 5 mg/kg to 25 mg/kg, administered once daily (QD) via oral gavage.[4][5][6][7] The 25 mg/kg dose in mice is often used to approximate the exposure of the clinically approved 80 mg human dose.[8] However, doses as low as 1-5 mg/kg have been shown to be effective in certain models.[7][9] The optimal dose will depend on the specific mouse strain, tumor model (cell line or PDX), and experimental endpoint.
Q3: How should I prepare and administer Osimertinib for my in vivo study?
A3: Osimertinib is typically administered via oral gavage as a suspension. A common vehicle for suspension is 0.5% Hydroxypropyl Methylcellulose (HPMC) in water.[5][8][10] Some protocols may also include a small amount of a surfactant like Polysorbate 80 (e.g., 0.1%) to improve suspension stability.[8][10] For detailed preparation steps, please refer to the Experimental Protocols section.
Q4: What are the common mechanisms of acquired resistance to Osimertinib that I might observe in my models?
A4: Acquired resistance is a significant challenge. Mechanisms are broadly classified as EGFR-dependent or EGFR-independent.
-
EGFR-dependent: The most common is the acquisition of a tertiary EGFR C797S mutation, which prevents the covalent binding of Osimertinib.[2][11] Less frequent EGFR mutations at sites like L718, L792, and G796 have also been reported.[12]
-
EGFR-independent: These involve the activation of bypass signaling pathways. The most frequent is MET amplification.[2][13] Other mechanisms include HER2 amplification, mutations or amplification in the RAS-MAPK pathway (KRAS, NRAS, BRAF), alterations in the PI3K pathway (PIK3CA mutations), and histological transformation to small cell lung cancer.[11][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Tumor Growth | 1. Cell Health: Low cell viability (<90%) at the time of injection. Cells are over-confluent or have been in culture too long.[15] 2. Injection Technique: Subcutaneous injection is too shallow; cell suspension leaks out. Inconsistent injection volume. Cell clumping in the syringe.[15] 3. Mouse Strain: The chosen mouse strain may have residual immune activity that clears the tumor cells.[16][17] 4. Cell Line Characteristics: Some cell lines are inherently difficult to grow as xenografts.[16] | 1. Optimize Cell Culture: Use cells in their logarithmic growth phase. Ensure high viability with a trypan blue exclusion test before injection. Minimize the time between harvesting cells and injection.[15] 2. Refine Injection Protocol: Ensure proper subcutaneous tenting. Inject slowly and wait a few seconds before withdrawing the needle. Gently mix the cell suspension between injections. Consider using Matrigel (1:1 with cell suspension) to support initial tumor formation.[16][18] 3. Select Appropriate Strain: Use highly immunodeficient strains like NOD-SCID, NSG, or nude mice for human xenografts.[17][19] 4. Increase Cell Number: Titrate the number of injected cells. Start with a higher inoculum (e.g., 5-10 million cells per mouse).[18] |
| High Variability in Tumor Size Between Animals | 1. Measurement Error: Inconsistent caliper measurement technique. 2. Variable Cell Inoculum: Uneven mixing of cell suspension leading to different numbers of viable cells injected. 3. Tumor Necrosis: Larger tumors may become necrotic and fluid-filled, leading to inaccurate size measurements and jagged growth curves.[18] | 1. Standardize Measurements: Have the same person measure tumors throughout the study. Measure in two perpendicular dimensions (length and width).[10] 2. Ensure Homogenous Suspension: Gently pipette or invert the cell suspension tube before drawing up each dose. 3. Monitor Tumor Health: Note any signs of ulceration or necrosis. For bioluminescent models, correlate caliper measurements with signal intensity. Randomize animals into treatment groups only when tumors reach a predetermined size (e.g., 100-200 mm³).[7][10][20] |
| Unexpected Animal Toxicity or Weight Loss | 1. Drug Toxicity: The dose may be too high for the specific mouse strain. Cardiotoxicity (QT prolongation, reduced LVEF) has been reported.[21] Pneumonitis is a known, though less common, side effect.[22] 2. Vehicle Toxicity: Some vehicles can cause issues with prolonged use. 3. Gavage Injury: Improper oral gavage technique can cause esophageal or stomach perforation. 4. Tumor Burden: Large tumor burden can lead to cachexia and weight loss, independent of drug effects. | 1. Monitor Closely: Weigh mice at least twice a week.[4] Observe for signs of distress (hunched posture, ruffled fur, lethargy). Consider a dose de-escalation study or using a lower dose if toxicity is observed.[23][24] 2. Run Vehicle Control: Always include a cohort that receives only the vehicle to distinguish between drug- and vehicle-related effects. 3. Ensure Proper Training: Use correct gavage needle size and ensure personnel are well-trained in the technique. 4. Adhere to Humane Endpoints: Euthanize animals if tumor volume exceeds IACUC-approved limits or if body weight loss is severe (>15-20%). |
| Precipitation of Osimertinib in Suspension | 1. Poor Suspension: Compound is not adequately dispersed in the vehicle. 2. Instability: The suspension may not be stable over time. | 1. Improve Formulation: Vortex and/or sonicate the suspension during preparation to ensure a fine, homogenous mixture. Prepare fresh daily or assess stability if storing. 2. Mix Before Dosing: Always vortex the suspension immediately before drawing each dose to ensure the animal receives the correct concentration. |
Data Presentation: Osimertinib Dosage in Preclinical Models
| Mouse Strain | Cancer Model | Administration Route | Dosage & Schedule | Vehicle | Key Outcome(s) |
| Nude Mice | PC9 Xenograft (EGFR ex19del) | Oral Gavage | 5 mg/kg, QD | H₂O | Significantly slowed tumor growth compared to vehicle.[19] |
| NOD-SCID Mice | PC9-luc Orthotopic (EGFR ex19del) | Oral Gavage | 15 mg/kg, Daily or Weekly | Not Specified | Both daily and weekly dosing prevented lung colonization of injected cells.[6] |
| NSG Mice | PC9-luc Orthotopic (EGFR ex19del) | IP Injection | 1-15 mg/kg (dose escalation), 5 days/week | Not Specified | Dose-dependent reduction in bioluminescence signal.[9] |
| Nude Mice | H1975-RFP Orthotopic (Bone Met) | Oral Gavage | 25 mg/kg, QD for 28 days | Corn oil + 10% DMSO | Significant tumor regression in bone and increased survival.[4] |
| SCID Mice | H1975 Xenograft (EGFR L858R/T790M) | Oral Gavage | 5 or 25 mg/kg, QD | 0.5% HPMC | Dose-dependent tumor regression.[5] |
| NSG Mice | PDX Model (EGFR Ex20Ins) | Oral Gavage | 25 mg/kg, QD | 0.5% HPMC | Significant tumor growth inhibition.[10] |
| Nude Mice | NIH-3T3 Xenograft (EGFR 19del+G724S) | Oral Gavage | 5 mg/kg, QD | 0.5% HPMC | No therapeutic effect observed in this engineered resistance model.[7] |
Experimental Protocols
Protocol 1: Preparation of Osimertinib for Oral Gavage
This protocol describes the preparation of a 2.5 mg/mL Osimertinib suspension, suitable for a 25 mg/kg dose in a 20g mouse (10 mL/kg dosing volume). Adjust concentration as needed for different doses.
Materials:
-
Osimertinib powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in sterile water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Weighing scale and weigh boats
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Prepare Vehicle: To make 50 mL of 0.5% HPMC, weigh 0.25 g of HPMC powder. Slowly add it to ~40 mL of sterile water while stirring vigorously to prevent clumping. Once dissolved, bring the final volume to 50 mL.
-
Weigh Osimertinib: Calculate the required amount of Osimertinib for your study. For a 2.5 mg/mL concentration in 10 mL of vehicle, weigh 25 mg of Osimertinib powder.
-
Suspend Compound: Add the weighed Osimertinib powder to a sterile conical tube. Add the 10 mL of 0.5% HPMC vehicle.
-
Homogenize: Securely cap the tube and vortex vigorously for 2-3 minutes until no large clumps of powder are visible and the suspension appears homogenous. For difficult-to-suspend compounds, a brief sonication (5-10 minutes) in a bath sonicator can be beneficial.
-
Storage and Use: It is best practice to prepare the suspension fresh each day. Store at 4°C, protected from light, for the duration of the day's dosing. Crucially, vortex the suspension vigorously immediately before drawing each dose into the gavage syringe to ensure uniform delivery.
Protocol 2: Tumor Monitoring with Bioluminescence Imaging (BLI)
This protocol outlines the general steps for in vivo imaging of tumors expressing a luciferase reporter gene.
Materials:
-
Mice bearing luciferase-expressing tumors
-
D-Luciferin substrate (potassium or sodium salt)
-
Sterile DPBS
-
Anesthesia system (e.g., isoflurane vaporizer)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Syringes and needles (e.g., 27-30G)
Procedure:
-
Prepare Luciferin: Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile DPBS.[25] Filter-sterilize if necessary. Protect the solution from light.
-
Anesthetize Mice: Anesthetize the mice using isoflurane (2-3% for induction, 1.5-2% for maintenance). Place animals inside the imaging chamber.
-
Administer Substrate: The standard dose for D-Luciferin is 150 mg/kg.[25] Inject the prepared solution intraperitoneally (IP) into the lower right abdominal quadrant.[25]
-
Image Acquisition: Wait for the substrate to distribute and the signal to peak. This typically occurs 5-15 minutes after IP injection.[25][26] Acquire images using the imaging system's software. Use an "auto-exposure" setting for initial images to determine optimal acquisition time.
-
Data Analysis: Use the accompanying software to define a Region of Interest (ROI) around the tumor area. Quantify the signal as total flux (photons/second).[25] For consistency, use the same ROI size and shape for all animals in a cohort across all time points.
Visualizations
Signaling Pathways
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osimertinib regressed an EGFR-mutant lung-adenocarcinoma bone-metastasis mouse model and increased long-term survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming EGFRG724S-mediated osimertinib resistance through unique binding characteristics of second-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug sensitivity and allele-specificity of first-line osimertinib resistance EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired Resistance to Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: How Do We Overcome It? [mdpi.com]
- 14. Acquired Mechanisms of Resistance to Osimertinib—The Next Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spectralinvivo.com [spectralinvivo.com]
- 20. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Osimertinib induced adverse cardiac events: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Osimertinib in Pulmonary Manifestations: Two Case Reports and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 26. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Osimertinib cell viability assays
Welcome to the technical support center for troubleshooting inconsistent results in Osimertinib cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments with this third-generation EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent IC50 values in Osimertinib cell viability assays?
Inconsistent IC50 values for Osimertinib can stem from several factors ranging from experimental technique to the biological properties of the cell lines used. Key contributors include:
-
Cell Line Integrity and Passage Number: Cell lines can exhibit phenotypic drift over multiple passages, potentially altering their sensitivity to Osimertinib. It is crucial to use cells within a consistent and low passage number range and to periodically verify their identity and EGFR mutation status.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the final assay readout and, consequently, the calculated IC50 value. Higher densities may lead to nutrient depletion and changes in metabolic activity, skewing the results.[1]
-
Drug Stability and Handling: Osimertinib can degrade under certain conditions, such as in acidic, alkaline, or oxidative environments.[2][3] Improper storage or handling of stock solutions can lead to a loss of potency and assay variability.
-
Assay Choice and Protocol Variability: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). Variations in incubation times, reagent preparation, and reading parameters will lead to different IC50 values.[4][5]
-
Development of Drug Resistance: Continuous culture of EGFR-mutant cell lines, even without direct drug pressure, can sometimes lead to the emergence of resistant clones, which will dramatically alter the observed IC50.[6][7]
Q2: How does Osimertinib's mechanism of action influence cell viability assays?
Osimertinib is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[8] Its primary action is to block downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K-Akt and MAPK pathways. Cell viability assays that measure metabolic activity (like MTT) or ATP content (like CellTiter-Glo) are directly impacted by the inhibition of these pathways, as reduced signaling leads to decreased metabolic output and ATP production in sensitive cells.
Q3: Can Osimertinib interfere with the reagents used in cell viability assays?
Yes, there is evidence that Osimertinib and other EGFR inhibitors can interfere with certain assay reagents. For example, studies have shown that Osimertinib can cause a rightward shift in the dose-response curve of the Alamar Blue (resazurin-based) assay, leading to an overestimation of the IC50 value.[4] This interference is not due to a direct chemical reaction with the reagent but is thought to be related to alterations in the cellular reducing environment.[4] It is recommended to wash the cells to remove the drug-containing medium before adding the Alamar Blue reagent to mitigate this effect.[4][9] Assays like CellTiter-Glo are generally less prone to such interference.
Q4: What are typical IC50 values for Osimertinib in sensitive and resistant NSCLC cell lines?
IC50 values can vary between laboratories and based on the specific assay conditions. However, the following table provides a general range of expected values for common non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | EGFR Mutation Status | Expected Osimertinib IC50 Range (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | 10 - 20 | [10] |
| HCC827 | Exon 19 deletion | 2 - 6 | [7] |
| NCI-H1975 | L858R/T790M | 4 - 15 | [11][12] |
| PC-9R | Exon 19 del/T790M | ~18 | [10] |
| NCI-H1975/OSIR | L858R/T790M (Osimertinib Resistant) | > 10,000 | [6] |
| LoVo | Wild-Type EGFR | ~500 | [8] |
Note: These values are approximate and should be used as a guideline. Each laboratory should establish its own baseline IC50 values.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during Osimertinib cell viability assays.
Issue 1: High Variability Between Replicates
High coefficient of variation (%CV) between technical replicates can obscure real biological effects.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into each well. Avoid letting cells settle in the tube or reservoir.[13] |
| Pipetting Errors | Calibrate pipettes regularly. Use a new tip for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and drugs.[13] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples.[13] |
| Incomplete Solubilization (MTT Assay) | After adding the solubilization buffer (e.g., DMSO), ensure all formazan crystals are dissolved by shaking the plate on an orbital shaker for at least 15 minutes. Visually inspect wells under a microscope to confirm complete dissolution. |
| Temperature Gradients (CellTiter-Glo) | Allow plates to equilibrate to room temperature for at least 30 minutes before adding the reagent.[14] Stacking plates can create temperature gradients; arrange them in a single layer during equilibration. |
Issue 2: Inconsistent or Drifting IC50 Values
Observing a gradual increase or decrease in the IC50 value over time can be a sign of underlying biological or technical issues.
| Potential Cause | Recommended Solution |
| Cell Line Passage Number | Maintain a detailed log of cell passage numbers. Only use cells within a defined, low-passage window for your experiments. |
| Osimertinib Stock Degradation | Aliquot Osimertinib stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment. Osimertinib is known to be unstable in acidic, alkaline, and oxidative conditions.[2][3] |
| Acquired Resistance | If a consistent upward trend in the IC50 is observed, the cell line may be developing resistance.[7] Perform molecular testing (e.g., sequencing) to check for new mutations in EGFR or activation of bypass pathways. |
| Variable Incubation Time | The duration of drug exposure significantly impacts the IC50 value. Use a consistent and clearly defined incubation time for all experiments (e.g., 72 hours). |
| Serum Concentration Fluctuations | Serum can contain growth factors that may interfere with the action of Osimertinib. Use a consistent and quality-controlled batch of fetal bovine serum (FBS). |
Issue 3: Low Signal or High Background in Assays
A poor signal-to-noise ratio can make it difficult to obtain reliable data.
| Potential Cause | Recommended Solution |
| Low Cell Number or Poor Viability (Low Signal) | Ensure that the initial cell seeding density is within the linear range of the assay.[15] If cells are growing slowly, increase the incubation time before adding the drug. A low signal in an MTT assay can also result from an insufficient incubation time with the MTT reagent.[15] |
| Contamination (High Background) | Regularly test cell cultures for mycoplasma and other microbial contaminants. Contaminants can metabolize assay substrates, leading to false-positive signals. |
| Media Components (High Background) | Phenol red in culture media can increase background absorbance in colorimetric assays like MTT. Consider using phenol red-free media for the assay. Serum can also contribute to background; include "media only" and "no cell" controls.[14] |
| Incomplete Cell Lysis (Low Signal in CellTiter-Glo) | After adding the CellTiter-Glo reagent, ensure adequate mixing on an orbital shaker for at least 2 minutes to induce complete cell lysis and release of ATP.[16] |
| MTT Reagent Degradation (Low Signal) | Protect the MTT reagent from light.[17] If the solution turns blue-green, it has been compromised and should be discarded.[15] |
Signaling Pathway and Experimental Workflow Diagrams
Osimertinib Signaling Pathway
Caption: Mechanism of action of Osimertinib, inhibiting mutant EGFR and downstream pro-survival pathways.
General Experimental Workflow for Cell Viability Assay
Caption: A standardized workflow for performing Osimertinib cell viability assays.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting of inconsistent assay results.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on metabolic activity.[15][18][19]
Materials:
-
Cells in logarithmic growth phase
-
Osimertinib stock solution (in DMSO)
-
Complete culture medium (consider phenol red-free for this assay)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.[20] b. Resuspend cells in complete culture medium to a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor lines).[20] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.[20]
-
Drug Treatment: a. Prepare serial dilutions of Osimertinib in culture medium from your stock solution. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.1%). b. Carefully remove the medium from the wells and add 100 µL of the corresponding Osimertinib dilution or control medium. c. Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.[20]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[15] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization and Reading: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[19] c. Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. d. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background.[17]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions (Promega) and measures ATP content as an indicator of cell viability.[14]
Materials:
-
Cells in logarithmic growth phase
-
Osimertinib stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Reagent
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well crosstalk)
Procedure:
-
Cell Seeding: a. Follow steps 1a-1c as in the MTT protocol, using opaque-walled plates. b. Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: a. Prepare serial dilutions of Osimertinib and controls as in the MTT protocol. b. Add 100 µL of the appropriate drug dilution to each well. c. Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
Reagent Preparation and Addition: a. Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature.[14][16] b. Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.[16] c. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Lysis and Signal Stabilization: a. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14] b. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[16] c. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Reading: a. Measure the luminescence of each well using a plate luminometer. The integration time should be optimized for the instrument used.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. OUH - Protocols [ous-research.no]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Addressing Off-Target Effects of Osimertinib in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Osimertinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Osimertinib observed in preclinical models?
A1: The primary off-target effects of Osimertinib in preclinical studies include the development of drug resistance, cardiotoxicity, and dermatological toxicities. Resistance mechanisms often involve the activation of bypass signaling pathways, such as MET and HER2 amplification, or alterations in downstream pathways like PI3K/AKT and MAPK.[1][2] Cardiotoxicity can manifest as decreased left ventricular ejection fraction (LVEF), heart failure, and QT prolongation.[3][4][5][6][7] Dermatological toxicities are generally milder than those observed with earlier-generation EGFR inhibitors but can include rash, dry skin, and paronychia.[8][9]
Q2: How can I generate Osimertinib-resistant cell lines for my experiments?
A2: Osimertinib-resistant cell lines can be generated in vitro using a stepwise dose-escalation method.[1][2][4][10][11] This involves exposing parental cancer cell lines (e.g., H1975, HCC827) to gradually increasing concentrations of Osimertinib over a prolonged period.[1][10] The initial concentration is typically around the half-maximal inhibitory concentration (IC50) of the parental cells.[10] The concentration is incrementally increased as the cells adapt and resume proliferation, until a resistant population is established that can thrive in high concentrations of the drug.
Q3: What are the common challenges when performing cell viability assays with Osimertinib and how can I troubleshoot them?
A3: Inconsistent results in cell viability assays (e.g., MTT, MTS) are a common challenge. Discrepancies can arise from interactions between the drug and the assay reagents, variations in cell seeding density, and issues with drug stability and storage.[12][13][14]
Troubleshooting Tips:
-
Inconsistent IC50 values: Ensure consistent cell seeding density and passage number. Use freshly prepared drug dilutions for each experiment, as storage can affect potency.[13]
-
Discrepancy between different viability assays: Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Consider using multiple assays to confirm findings. For example, if MTT (measures mitochondrial activity) results are inconsistent, try a trypan blue exclusion assay (measures membrane integrity) or a crystal violet assay (measures cell number).[12][14]
-
Edge effects in multi-well plates: Minimize evaporation from the outer wells by filling them with sterile PBS or media without cells. Ensure proper humidification in the incubator.[13]
Troubleshooting Guides
Guide 1: Investigating MET Amplification as a Resistance Mechanism
Issue: You suspect MET amplification is conferring resistance to Osimertinib in your preclinical model, but your results are inconclusive.
Troubleshooting Steps:
-
Confirm MET Amplification with Multiple Techniques:
-
Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification.[15][16][17]
-
Immunohistochemistry (IHC): Can detect overexpression of the MET protein, which often correlates with gene amplification.[17]
-
Quantitative PCR (qPCR) or Next-Generation Sequencing (NGS): Can quantify MET gene copy number.[15]
-
-
Troubleshooting FISH for MET Amplification:
-
Weak or no signal: Check probe quality and hybridization temperature. Optimize tissue permeabilization to ensure probe penetration.[18]
-
High background: Adjust the stringency of the post-hybridization washes. Use appropriate blocking reagents.[18][19]
-
Difficulty in scoring: Ensure you are scoring in distinct tumor areas and analyzing a sufficient number of nuclei (at least 100).[19] Refer to established scoring guidelines (e.g., MET/CEP7 ratio).[20]
-
Guide 2: Assessing Osimertinib-Induced Cardiotoxicity
Issue: You are observing conflicting results in your assessment of Osimertinib's cardiotoxic effects.
Troubleshooting Steps:
-
Select the Appropriate Preclinical Model:
-
In vitro: Use primary cardiomyocytes or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for mechanistic studies.
-
In vivo: Zebrafish embryos are a useful model for rapid cardiotoxicity screening due to their transparent bodies, allowing for direct observation of heart function.[21][22][23][24][25] Rodent models (mice, rats) can be used to assess long-term cardiac function and pathology.[3]
-
-
Troubleshooting Cardiotoxicity Assays in Zebrafish:
-
High mortality: Ensure the drug concentration is within a tolerable range for the embryos. Check water quality and temperature.
-
Inconsistent heart rate or rhythm: Use a consistent developmental stage for all embryos. Ensure proper orientation of the embryos for imaging.
-
Difficulty in quantifying cardiac function: Utilize automated imaging and analysis software to standardize measurements of heart rate, ejection fraction, and arrhythmias.[25]
-
Quantitative Data Summary
Table 1: IC50 Values of Osimertinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) - Sensitive | Osimertinib IC50 (nM) - Resistant | Fold Resistance | Reference |
| H1975 | L858R/T790M | ~10-50 | >1000 | >20-100 | [1][10] |
| HCC827 | ex19del | ~1-10 | >500 | >50 | [10] |
| PC-9 | ex19del | ~5-20 | >1000 | >50-200 | [26] |
Table 2: Preclinical Models for Studying Osimertinib Off-Target Effects
| Off-Target Effect | Preclinical Model | Key Readouts | Reference |
| Resistance (MET Amplification) | Patient-Derived Xenografts (PDX) | Tumor growth inhibition, MET gene copy number (FISH, NGS), p-MET levels (Western Blot) | [24] |
| Cell line-derived xenografts | Tumor growth kinetics, biomarker analysis of tumors | [8] | |
| Resistance (HER2 Amplification) | Cell line-derived xenografts | Tumor growth, HER2 expression (IHC), downstream signaling (Western Blot) | [27] |
| Cardiotoxicity | Zebrafish embryos | Heart rate, rhythm, morphology, blood flow | [22][23][25] |
| Mouse models | Echocardiography (LVEF), electrocardiogram (QT interval), cardiac biomarkers (BNP) | [3] | |
| In vitro cardiomyocytes | Cell viability, apoptosis, contractility, electrophysiology | [3] | |
| Dermatological Toxicity | Mouse models | Skin rash scoring, histological analysis of skin biopsies | [28] |
Experimental Protocols
Protocol 1: Generation of Osimertinib-Resistant Cell Lines
-
Cell Seeding: Seed parental NSCLC cells (e.g., H1975) in a T75 flask at a density of 1x10^6 cells.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing Osimertinib at a concentration equal to the IC50 of the parental cells.[10]
-
Dose Escalation: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Once the cells become confluent and resume a normal growth rate, passage them and increase the Osimertinib concentration by 1.5 to 2-fold.[1]
-
Repeat and Stabilize: Repeat the dose escalation process until the cells can proliferate in a high concentration of Osimertinib (e.g., 1-2 µM). This process can take several months.[10]
-
Characterization: Confirm resistance by performing a cell viability assay to determine the new IC50 value. Analyze the cells for known resistance mechanisms (e.g., MET/HER2 amplification, downstream pathway activation).
Protocol 2: Western Blot Analysis of PI3K/AKT and MAPK Signaling
-
Cell Lysis: Treat cells with Osimertinib at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.[29]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[6][29]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Off-target activation of MET or HER2 can bypass Osimertinib's inhibition of EGFR.
Caption: Workflow for generating and characterizing Osimertinib-resistant cell lines.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 7. Semi-Quantification of Her2/Neu Protein Expression in Formalin Fixed, Paraffin-Embedded Normal and Neoplastic Tissue | MedPath [trial.medpath.com]
- 8. Osimertinib: A Novel Dermatologic Adverse Event Profile in Patients with Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
- 17. FISH MET Amplification | Quest Diagnostics [questdiagnostics.com]
- 18. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. agilent.com [agilent.com]
- 20. oncology.testcatalog.org [oncology.testcatalog.org]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Evaluation of CML TKI Induced Cardiovascular Toxicity and Development of Potential Rescue Strategies in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Imatinib‑ and ponatinib‑mediated cardiotoxicity in zebrafish embryos and H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. mdpi.com [mdpi.com]
- 29. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Osimertinib Mesylate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Osimertinib Mesylate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, and to a lesser extent, temperature and light exposure. It is known to be labile under acidic, basic, and oxidative conditions, while remaining relatively stable under neutral, thermal, and photolytic stress.[1][2][3][4]
Q2: How does pH impact the solubility and stability of this compound?
A2: this compound exhibits pH-dependent solubility. Its solubility is significantly higher in acidic conditions, such as simulated gastric fluid (pH 1.2), compared to neutral or basic conditions.[5][6][7][8] However, acidic and alkaline conditions can lead to hydrolytic degradation.[9][10] Therefore, a balance must be struck between achieving desired solubility and maintaining chemical stability.
Q3: What are the known degradation pathways for this compound in solution?
A3: The main degradation pathways for this compound are hydrolysis and oxidation.[9] Acid and base-catalyzed hydrolysis can lead to the formation of several degradation products.[10] Oxidative degradation can also occur, resulting in the formation of N-oxide and other related impurities.[2][4] In biological matrices like plasma, a Michael addition reaction with cysteine has been suggested as a cause of instability.[11][12]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored at low temperatures (e.g., -20°C or -80°C). Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. For aqueous solutions used in experiments, it is advisable to prepare them fresh and use them promptly, especially if not at a neutral pH.
Q5: How can I monitor the stability of my this compound solution during an experiment?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13][14][15][16] This technique can separate the intact this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any degradation.
Troubleshooting Guides
Issue 1: Precipitate formation in aqueous solution.
| Possible Cause | Troubleshooting Step |
| Poor solubility at the working pH. | This compound is slightly soluble in water. Its solubility is pH-dependent, decreasing as the pH increases.[5][8] Consider adjusting the pH to a more acidic range if compatible with your experimental design. Alternatively, the use of co-solvents may be necessary. |
| Concentration exceeds solubility limit. | Review the solubility data for the specific solvent and pH you are using. You may need to lower the concentration of your working solution. |
| Temperature effect. | Ensure the solution is maintained at the intended experimental temperature, as solubility can be temperature-dependent. |
Issue 2: Loss of compound activity or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper pH. | This compound is unstable in acidic and basic conditions.[3][4] Prepare solutions fresh and use them immediately. If the experiment requires incubation at a non-neutral pH, conduct a preliminary stability study to understand the rate of degradation. |
| Oxidative degradation. | Avoid sources of oxidation. Use high-purity solvents and consider degassing solutions. If the experimental system contains oxidizing agents, the stability of this compound may be compromised. |
| Adsorption to container surfaces. | Use low-binding plasticware or silanized glassware to minimize adsorption, especially for very dilute solutions. |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation. |
Issue 3: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | This indicates instability of the compound under your experimental or storage conditions. Refer to the forced degradation data to tentatively identify the nature of the degradants (e.g., acid, base, or oxidative degradants).[10][17] |
| Interaction with other components in the solution. | Evaluate the compatibility of this compound with other reagents in your experimental medium. |
| Contamination. | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. |
Data Summary
Table 1: Solubility of this compound in Different Media
| Media | pH | Saturated Solubility (µg/mL) | Reference |
| Distilled Water | 7.0 | 924 ± 6.06 | [5][8] |
| Simulated Gastric Fluid | 1.2 | 2135.51 ± 43.31 | [5] |
| Sodium Phosphate Buffer | 3.2 | - | [5] |
| Acetate Buffer | 5.5 | - | [5] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Observation | % Degradation (Example) | Reference |
| Acidic (e.g., 0.1 M HCl) | Significant degradation | 43.55% | [18] |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation | 52.12% | [18] |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation | 60.42% | [18] |
| Thermal | Relatively stable | 1.83% | [16] |
| Photolytic | Stable | - | [1][2][4] |
| Neutral Hydrolysis | Stable | - | [1][2][4] |
Note: The percentage of degradation can vary depending on the specific experimental conditions (e.g., temperature, duration of exposure).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[3]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and neutralization (with 0.1 M hydrochloric acid) steps as for acid hydrolysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, monitoring for degradation.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a defined period.[3]
-
After exposure, allow the solution to cool to room temperature and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute with the mobile phase for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Protocol 2: Stability-Indicating RP-HPLC Method
The following is an example of an RP-HPLC method that can be adapted for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., InertSustain C18, 250 mm x 4.6 mm, 3 µm).[2][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. For example:
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 55°C.[2]
-
Injection Volume: 10-20 µL.
Note: Method parameters should be optimized for your specific instrumentation and requirements.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. akjournals.com [akjournals.com]
- 4. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for this compound and its Degradation Products for this compound Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. oaji.net [oaji.net]
- 6. [PDF] SOLUBILITY EVALUATIONS OF this compound IN PHYSIOLOGICAL BUFFERS | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. SOLUBILITY EVALUATIONS OF this compound IN PHYSIOLOGICAL BUFFERS [ipindexing.com]
- 9. Insight into in silico prediction and chemical degradation study of this compound by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. tandfonline.com [tandfonline.com]
- 18. akjournals.com [akjournals.com]
Technical Support Center: Optimizing Osimertinib Drug Delivery for Brain Metastases Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Osimertinib in preclinical brain metastases models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with Osimertinib for brain metastases.
| Problem | Potential Cause | Recommended Solution |
| Low brain-to-plasma concentration ratio of Osimertinib in animal models. | Suboptimal drug administration: Incorrect dosage, formulation, or route of administration. | - Dosage: In preclinical mouse models, oral administration of Osimertinib at 25 mg/kg has been shown to achieve significant brain penetration and tumor regression.[1][2]- Formulation: Ensure Osimertinib is properly suspended, for example, in 0.5% HPMC for oral gavage.[1] - Route: Oral administration is the standard and clinically relevant route for Osimertinib. |
| High activity of efflux transporters at the blood-brain barrier (BBB): Transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can actively pump Osimertinib out of the brain. | - In vitro assessment: Use in vitro transporter assays with MDCK-MDR1 or Caco-2 cells to confirm if Osimertinib is a substrate for efflux transporters in your specific experimental setup.[3][4][5]- Combination therapy: Consider co-administration with known inhibitors of P-gp and BCRP, if appropriate for the experimental design, to increase brain accumulation. | |
| Inconsistent tumor regression in brain metastases models despite adequate plasma levels of Osimertinib. | Heterogeneous drug distribution within the brain: The drug may not be reaching all metastatic lesions uniformly. | - Imaging studies: Utilize techniques like positron emission tomography (PET) with radiolabeled Osimertinib ([11C]osimertinib) to visualize and quantify its distribution within the brain and at the tumor sites.[1][6][7][8]- Advanced imaging analysis: Employ desorption electrospray ionization mass spectrometry (DESI-MS) imaging on brain tissue sections to map the spatial distribution of Osimertinib in both healthy brain and tumor tissue.[3][4][5] |
| Development of resistance: Cancer cells may develop resistance to Osimertinib through various mechanisms. | - Molecular analysis: Investigate potential resistance mechanisms such as activation of alternative signaling pathways (e.g., RhoA/mechanotransduction) or upregulation of pro-survival pathways (e.g., S100A9-ALDH1A1-RA signaling axis).[9][10]- Combination therapies: Explore rational drug combinations to overcome resistance. For instance, combining Osimertinib with RAR antagonists has shown promise in preclinical models of brain relapse.[10] | |
| High variability in tumor growth and response between individual animals in the same treatment group. | Inconsistent establishment of brain metastases: The number and location of metastatic lesions can vary significantly between animals. | - Model refinement: Utilize intracarotid injection of cancer cells to establish more consistent and widespread brain metastases.[11]- Imaging-based grouping: Use bioluminescence or MRI imaging to quantify tumor burden before initiating treatment and randomize animals into balanced groups. |
| Inter-animal differences in drug metabolism: Variations in cytochrome P450 enzyme activity can lead to different plasma and brain concentrations of Osimertinib. | - Pharmacokinetic studies: Conduct pharmacokinetic studies in a subset of animals to determine the plasma and brain concentration profiles of Osimertinib and its active metabolites (AZ5104 and AZ7550).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended preclinical dose of Osimertinib for brain metastases models?
A1: A frequently used and effective oral dose of Osimertinib in mouse models of EGFR-mutant NSCLC brain metastases is 25 mg/kg, administered once daily.[1][2] This dose has been shown to induce sustained tumor regression.[1][2]
Q2: How does the blood-brain barrier penetration of Osimertinib compare to other EGFR-TKIs?
A2: Preclinical studies have consistently demonstrated that Osimertinib has superior BBB penetration compared to other EGFR-TKIs like gefitinib, afatinib, and rociletinib.[1][2][12] This is attributed to Osimertinib being a weaker substrate for key BBB efflux transporters.[3][4]
Q3: What are the key signaling pathways affected by Osimertinib in EGFR-mutant brain metastases?
A3: Osimertinib is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), targeting both sensitizing mutations and the T790M resistance mutation.[9] By inhibiting EGFR, Osimertinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK pathway.[13]
Q4: Can Osimertinib be used in combination with other agents to enhance its efficacy against brain metastases?
A4: Yes, combination strategies are being explored. For instance, co-delivery of Osimertinib with doxorubicin using targeted nanocarriers has been shown to enhance BBB penetration and therapeutic efficacy in preclinical models.[14] Additionally, for resistant tumors, combining Osimertinib with inhibitors of alternative signaling pathways, such as RAR antagonists, is a promising approach.[10]
Q5: What in vivo models are suitable for studying Osimertinib's efficacy against brain metastases?
A5: Commonly used models include xenografts where human NSCLC cell lines with EGFR mutations (e.g., PC-9) are implanted into the brains of immunodeficient mice.[11][15] These models can be established through intracarotid or direct intracranial injection of cancer cells.[11] Genetically engineered mouse models that spontaneously develop brain metastases are also valuable but less common.[11]
Quantitative Data Summary
Table 1: Comparative Blood-Brain Barrier Penetration of EGFR-TKIs
| EGFR-TKI | In Vitro Efflux Ratio | In Vivo Rat Free Brain to Free Plasma Ratio (Kpuu) | PET Imaging in Cynomolgus Macaques (Brain/Blood Kp) |
| Osimertinib | 3.2[3][4] | 0.21[3][4][5] | 2.6[3][4][5] |
| Gefitinib | >10 | ≤ 0.12[3][4] | Not reported to be significant |
| Afatinib | >10 | ≤ 0.12[3][4] | Not reported to be significant |
| Rociletinib | >10 | ≤ 0.12[3][4] | Not reported to be significant |
Table 2: Osimertinib Concentration in Preclinical Models
| Animal Model | Dose | Time Point | Tissue | Concentration |
| SCID Mice (H1975 xenograft) | 25 mg/kg (oral) | 6 hours | Brain | ~1,500 nmol/L |
| SCID Mice (H1975 xenograft) | 25 mg/kg (oral) | 6 hours | Plasma | ~1,000 nmol/L |
| SCID Mice (H1975 xenograft) | 25 mg/kg (oral) | 6 hours | Tumor | ~4,000 nmol/L |
Data adapted from preclinical studies.[1]
Experimental Protocols
Protocol 1: In Vivo Mouse Model of NSCLC Brain Metastases
-
Cell Culture: Culture EGFR-mutant human NSCLC cells (e.g., PC-9) in appropriate media. For in vivo imaging, cells can be transduced to express luciferase.
-
Animal Model: Use immunodeficient mice (e.g., female CB17 SCID or nude mice).[1]
-
Intracarotid Injection:
-
Anesthetize the mouse.
-
Surgically expose the common carotid artery.
-
Inject approximately 1 x 10^5 cancer cells in a volume of 100 µL of sterile PBS into the internal carotid artery.
-
-
Tumor Growth Monitoring: Monitor the development of brain metastases using bioluminescence imaging (for luciferase-expressing cells) or MRI, typically starting 7-10 days post-injection.
-
Osimertinib Treatment:
-
Prepare a suspension of Osimertinib in 0.5% HPMC.
-
Administer Osimertinib orally (e.g., 25 mg/kg) once daily via gavage.
-
Include a vehicle control group receiving 0.5% HPMC only.
-
-
Efficacy Assessment:
-
Monitor tumor burden regularly using imaging.
-
Record animal body weight and overall survival.[16]
-
At the end of the study, collect brains for histological analysis and measurement of drug concentration.
-
Protocol 2: Pharmacokinetic Study of Osimertinib in Mice
-
Animal Dosing: Administer a single oral dose of Osimertinib (e.g., 25 mg/kg) to naïve female nude mice.[1]
-
Sample Collection:
-
At predefined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), euthanize a cohort of mice (n=3 per time point).[1]
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perfuse the brain with saline to remove blood contamination and then collect the brain tissue.
-
-
Sample Processing:
-
Centrifuge the blood to separate plasma.
-
Homogenize the brain tissue.
-
-
Drug Quantification:
-
Extract Osimertinib and its metabolites from plasma and brain homogenates.
-
Analyze the concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[16]
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and the brain-to-plasma concentration ratio.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: Experimental workflow for in vivo testing of Osimertinib in a brain metastasis model.
Caption: Troubleshooting logic for low brain concentration of Osimertinib.
References
- 1. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Brain metastatic outgrowth and osimertinib resistance are potentiated by RhoA in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Animal models of brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osimertinib successfully combats EGFR-negative glioblastoma cells by inhibiting the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Anti-Brain Metastasis from Non-Small Cell Lung Cancer of Osimertinib and Doxorubicin Co-Delivery Targeted Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Safe and Effective Use of Osimertinib Mesylate in the Laboratory
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and effective use of Osimertinib Mesylate in a laboratory setting. It includes troubleshooting guides for common experimental issues and frequently asked questions (FAQs) to ensure the integrity of your research and the safety of laboratory personnel.
Section 1: Safety and Handling FAQs
This section addresses common questions regarding the safe handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation upon inhalation of dust or aerosols.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[2][3]
-
Specific Target Organ Toxicity (Repeated Exposure, Category 1): Causes damage to organs through prolonged or repeated oral exposure. Targeted organs may include the reproductive organs, eyes, gastrointestinal tract, bone marrow, skin, thymus, and lymph nodes.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE must be worn at all times when handling this compound to minimize exposure. This includes:
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile gloves). Gloves must be inspected prior to use and disposed of properly after handling.[1][5]
-
Body Protection: An impervious lab coat or clothing. For situations with a higher risk of exposure, a full chemical protective suit may be necessary.[1][3]
-
Respiratory Protection: A suitable respirator (e.g., NIOSH/MSHA or European Standard EN 149:2001 approved) should be used, especially when handling the powder form or if there is a risk of aerosol formation.[1]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and integrity of this compound.
-
Powder Form: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][6] It is recommended to store the powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (weeks).[6][7] Protect from direct sunlight and sources of ignition.[1][7]
-
In Solvent: Stock solutions should be stored in tightly sealed containers. For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is suitable. Avoid repeated freeze-thaw cycles.[1]
Q4: How should I handle an accidental spill of this compound?
A4: In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.[1][4]
-
Wear PPE: Use full personal protective equipment, including respiratory protection.[1][4]
-
Containment: For powdered spills, avoid generating dust. Moisten the spilled material with water.[2][3] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1][4]
-
Clean-up: Carefully sweep or scoop the contained material into a suitable, sealed container for disposal.[6] Decontaminate the spill area and equipment by scrubbing with alcohol.[1][4]
-
Disposal: Dispose of the contaminated material as hazardous waste according to local, state, and national regulations.[2]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste, including unused material and contaminated items, should be treated as hazardous waste.
-
Disposal should be in accordance with local, state, or national legislation.[2]
-
Waste should never be poured down drains, sewers, or water courses.[2][8]
-
The recommended method of disposal is through an approved incineration plant.[2][9]
-
Empty containers will retain product residue and should be handled with the same precautions as the product itself.[2][8]
Section 2: Experimental Protocols and Troubleshooting
This section provides detailed protocols for common laboratory experiments involving this compound and troubleshooting guides to address potential issues.
Experimental Workflow for In Vitro Studies
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS No: 1421373-66-1)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Refer to the table below for calculations.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Stock Solution Preparation Table:
| Desired Concentration | Solvent | Mass of this compound (MW: 595.71 g/mol ) |
| 1 mg | ||
| 1 mM | DMSO | 1.6787 mL |
| 5 mM | DMSO | 0.3357 mL |
| 10 mM | DMSO | 0.1679 mL |
Troubleshooting Guide: Stock Solution Preparation
| Issue | Possible Cause | Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high, or the storage temperature is fluctuating. | Ensure the stock concentration does not exceed the solubility limit in DMSO. Store at a stable -20°C or -80°C. Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Inconsistent experimental results with the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solution and aliquot into smaller volumes for single use. Ensure proper storage conditions are maintained. |
Protocol 2: Cell Viability Assay (MTT/Alamar Blue)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent or Alamar Blue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration matched to the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance.
-
For Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for 2-8 hours. Read the fluorescence.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide: Cell Viability Assays
| Issue | Possible Cause | Solution |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the 96-well plate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use calibrated pipettes and be consistent with your technique. |
| Unexpectedly high IC50 value or right-shift in the dose-response curve with Alamar Blue. | Interference of Osimertinib with the Alamar Blue reagent.[6] | Modify the protocol by removing the drug-containing medium before adding the Alamar Blue reagent. Wash the cells once with PBS before adding the reagent.[6] |
| Overestimation or underestimation of cell viability with MTT assay. | Direct or off-target effects of the inhibitor on cellular metabolism, which can affect MTT reduction.[10] | Supplement the MTT assay with a non-metabolic assay, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm the results.[10] |
Protocol 3: Western Blot for EGFR Signaling Pathway Analysis
Objective: To analyze the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for total proteins and a loading control.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Solution |
| No signal or weak signal. | Inactive antibody, insufficient protein loaded, poor transfer, or over-washing. | Check the antibody datasheet for recommended dilutions and storage conditions. Increase the amount of protein loaded. Verify transfer efficiency with Ponceau S staining. Reduce the duration or number of washing steps.[11][12] |
| High background. | Insufficient blocking, primary or secondary antibody concentration too high, or contaminated buffers. | Optimize blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Titrate antibody concentrations. Use fresh, filtered buffers. Add a mild detergent like Tween 20 to incubation and washing buffers.[12][13] |
| Non-specific bands. | Primary antibody concentration is too high, or the antibody is not specific enough. | Decrease the primary antibody concentration. Use an affinity-purified antibody. Use blocking peptides to confirm band specificity.[11] |
Section 3: Quantitative Data
This section provides a summary of quantitative data for this compound.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | 924 ± 6.06 µg/mL (very slightly soluble) | [9][14] |
| Simulated Gastric Fluid (pH 1.2) | ~2.3-fold higher than in water | [9][14] |
| DMSO | ≥ 9 mg/mL | [5] |
| Ethanol | Data not readily available | |
| PEG-400 | 7.33 × 10⁻³ (mole fraction at 318.2 K) | [15] |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₇N₇O₅S | [1] |
| Molecular Weight | 595.71 g/mol | [1] |
| CAS Number | 1421373-66-1 | [1] |
| Melting Point | 246.1-246.3°C | [1] |
| Appearance | Solid powder | [6] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) |
Section 4: Signaling Pathway
This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[16] It is highly selective for mutant forms of EGFR, including the T790M resistance mutation, L858R, and exon 19 deletions, while having a lower affinity for wild-type EGFR.[2][16]
By covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, Osimertinib inhibits its kinase activity.[2][4] This blockade prevents the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4]
EGFR Signaling Pathway and Inhibition by Osimertinib
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SOLUBILITY EVALUATIONS OF this compound IN PHYSIOLOGICAL BUFFERS [ipindexing.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. oaji.net [oaji.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Experiments with Osimertinib-Sensitive and -Resistant NSCLC Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving osimertinib-sensitive and -resistant non-small cell lung cancer (NSCLC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the key differences I should expect when culturing osimertinib-resistant cells compared to their sensitive counterparts?
A1: Osimertinib-resistant cells often exhibit distinct phenotypic and behavioral changes. These can include altered morphology, such as a more mesenchymal-like appearance, and a slower doubling time. It is crucial to maintain a continuous low concentration of osimertinib in the culture medium for resistant cells to preserve the resistant phenotype. Abruptly removing the drug may lead to the reversal of resistance.
Q2: How do I establish an osimertinib-resistant cell line from a sensitive parental line?
A2: The most common method is through continuous, dose-escalating exposure to osimertinib. This process involves culturing the sensitive parental cell line (e.g., PC-9, HCC827, or NCI-H1975) in the presence of a low concentration of osimertinib, gradually increasing the dose as the cells adapt and develop resistance. This process can take several months.
Q3: What are the primary mechanisms of acquired resistance to osimertinib?
A3: Resistance mechanisms are broadly categorized as "on-target" (EGFR-dependent) or "off-target" (EGFR-independent).
-
On-target resistance most commonly involves the acquisition of a secondary mutation in the EGFR gene, such as the C797S mutation, which prevents osimertinib from binding to its target.[1][2]
-
Off-target resistance involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. Common mechanisms include amplification or overexpression of other receptor tyrosine kinases like MET or HER2, or activation of downstream signaling molecules in pathways such as RAS-MAPK and PI3K-AKT.[3][4][5]
Q4: How can I confirm that my cell line has developed resistance to osimertinib?
A4: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of osimertinib in the resistant cell line compared to the parental sensitive line. This is determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. A Western blot analysis can also be performed to assess the phosphorylation status of EGFR and downstream signaling proteins in the presence of osimertinib.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability (MTT) assay results. | - Uneven cell seeding. - Inconsistent drug dilution. - Contamination. | - Ensure a single-cell suspension before seeding. - Prepare fresh drug dilutions for each experiment. - Regularly check for mycoplasma contamination. |
| Loss of resistant phenotype over time. | - Discontinuation of osimertinib in the culture medium. | - Maintain a constant, low concentration of osimertinib in the culture medium for resistant cells. |
| No difference in EGFR phosphorylation between sensitive and resistant cells upon osimertinib treatment in a Western blot. | - The resistance mechanism may be downstream of EGFR. - Insufficient drug concentration or incubation time. | - Investigate the phosphorylation status of downstream proteins like AKT and ERK. - Optimize osimertinib concentration and treatment duration. |
| Difficulty in establishing a resistant cell line. | - The initial drug concentration is too high. - The parental cell line has a low propensity to develop resistance. | - Start with a very low concentration of osimertinib (well below the IC50) and increase it gradually. - Consider using a different parental cell line. |
Quantitative Data Summary
Table 1: Comparative IC50 Values for Osimertinib in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | Parental/Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| PC-9 | ~2.36 | ~512 | ~217 | [6] |
| HCC827 | ~5.8 | ~604,000 | >100,000 | [6] |
| NCI-H1975 | ~1.9 | ~1583.8 | ~833.6 | [7] |
Note: IC50 values can vary between laboratories due to differences in assay conditions.
Table 2: Recommended Seeding Densities for Common Assays
| Cell Line | Assay | Seeding Density (cells/well) | Plate Format |
| PC-9 | MTT Assay | 2,000 - 5,000 | 96-well |
| HCC827 | MTT Assay | 3,000 - 6,000 | 96-well |
| NCI-H1975 | MTT Assay | 5,000 - 10,000 | 96-well |
| All | Western Blot | 1 x 10^6 | 6-well |
Note: Optimal seeding density should be determined empirically for each cell line and experimental condition.
Detailed Experimental Protocols
Protocol 1: Establishment of an Osimertinib-Resistant Cell Line
-
Initial Culture: Culture the parental osimertinib-sensitive cell line (e.g., PC-9) in standard culture medium.
-
Determine IC50: Perform a dose-response experiment to determine the IC50 of osimertinib for the parental cell line.
-
Initial Drug Exposure: Begin by culturing the cells in a medium containing osimertinib at a concentration of approximately one-tenth of the IC50.
-
Monitor and Subculture: Closely monitor the cells. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the osimertinib concentration in a stepwise manner (e.g., in increments of 10-20 nM). Allow the cells to adapt to each new concentration before the next increase.
-
Maintenance of Resistant Line: Once the cells can tolerate a significantly higher concentration of osimertinib (e.g., >1 µM), they can be considered resistant. Maintain the resistant cell line in a medium containing this concentration of osimertinib to preserve the resistant phenotype.
-
Validation: Periodically validate the resistance by determining the IC50 and comparing it to the parental cell line.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of osimertinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for EGFR Pathway Activation
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C. Recommended dilutions are typically 1:1000.[8][9][10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for comparing osimertinib-sensitive and -resistant cells.
Caption: Key signaling pathways involved in osimertinib resistance.
References
- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison and Analysis of the Drug-Resistance Mechanism of Osimertinib- and Almonertinib-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Anti-EGFR Antibody Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Navigating Preclinical Models for Osimertinib Studies
Welcome to the technical support center for researchers utilizing preclinical models in Osimertinib studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and select the most appropriate models for your research needs.
Frequently Asked Questions (FAQs)
Q1: My Osimertinib-sensitive xenograft model is showing tumor regrowth after an initial response. What are the potential causes and how can I investigate them?
A1: Tumor regrowth in a previously sensitive xenograft model suggests the development of acquired resistance to Osimertinib. Several mechanisms can be responsible for this phenomenon.
Potential Causes:
-
Secondary EGFR Mutations: The most common on-target resistance mechanism is the acquisition of new mutations in the EGFR gene, such as the C797S mutation, which prevents Osimertinib from binding to its target.[1][2][3]
-
Bypass Pathway Activation: The cancer cells may activate alternative signaling pathways to circumvent the EGFR blockade. Common bypass pathways include:
-
Histological Transformation: In some cases, the tumor may transform into a different subtype, such as small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acquired Osimertinib resistance.
Q2: I am planning a study involving immunotherapy in combination with Osimertinib. Are traditional xenograft models suitable?
A2: Traditional cell-line derived xenografts (CDX) and patient-derived xenografts (PDX) are established in immunodeficient mice (e.g., nude, SCID, NOD-SCID) to prevent graft rejection.[6][7] A major limitation of these models is the absence of a functional immune system, which makes them unsuitable for studying the effects of immunotherapies.[6][7][8]
To investigate the interplay between Osimertinib and the immune system, more advanced models are required:
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or tissues, creating a human immune system within the mouse.[9][10] This allows for the evaluation of immunotherapies, like checkpoint inhibitors, in combination with targeted therapies.[11][12]
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors driven by specific genetic mutations (e.g., EGFR mutations) in the context of a fully competent murine immune system.[8] While the immune system is murine, it allows for the study of fundamental interactions between the tumor, its microenvironment, and the immune response to therapy.
Q3: What are the key differences between Patient-Derived Xenograft (PDX) and Cell-line Derived Xenograft (CDX) models for Osimertinib studies?
A3: Both PDX and CDX models have their own set of advantages and disadvantages for Osimertinib research. The choice of model depends on the specific research question.
| Feature | Cell-line Derived Xenograft (CDX) | Patient-Derived Xenograft (PDX) |
| Origin | Established cancer cell lines cultured in vitro for extended periods. | Direct implantation of fresh tumor tissue from a patient. |
| Tumor Heterogeneity | Generally homogenous, representing a single clone. | Preserves the cellular and genetic heterogeneity of the original tumor.[13][14] |
| Microenvironment | Lacks human stromal components. | Murine stroma replaces the original human stroma over passages.[13] |
| Predictive Value | May not accurately reflect clinical responses due to prolonged in vitro culture. | Considered more predictive of patient response to therapies.[13] |
| Engraftment Rate | High and reproducible. | Variable and can be low, depending on the tumor type.[6][15] |
| Time to Establish | Relatively short (a few weeks). | Can be lengthy (4-6 months).[15] |
| Cost & Resources | Less expensive and resource-intensive. | More costly and requires specialized facilities and personnel.[6][15] |
Q4: How can Patient-Derived Organoids (PDOs) complement my in vivo xenograft studies of Osimertinib?
A4: Patient-derived organoids (PDOs) are three-dimensional cultures of tumor cells that can be grown in vitro and retain many of the characteristics of the original tumor.[14][16] They offer several advantages that can complement in vivo studies:
-
High-Throughput Screening: PDOs can be established with high efficiency and expanded to enable large-scale drug screening to identify effective combination therapies or to overcome resistance.[14][17]
-
Preservation of Tumor Characteristics: PDOs have been shown to preserve the genetic and phenotypic characteristics of the original tumor, making them a clinically relevant model.[17][18]
-
Reduced Animal Use: By conducting initial large-scale screens in PDOs, researchers can select the most promising drug candidates for further validation in vivo, thereby reducing the number of animals required.
Troubleshooting Guides
Guide 1: Poor Engraftment of Patient-Derived Xenografts (PDXs)
| Symptom | Possible Cause | Suggested Solution |
| Failure of tumor tissue to engraft | Poor tumor tissue quality (e.g., necrotic tissue). | Use fresh, viable tumor tissue for implantation. |
| Inappropriate mouse strain. | Use highly immunodeficient strains like NOD-SCID or NSG mice. | |
| Suboptimal implantation site. | Subcutaneous implantation is most common and generally has a higher success rate. | |
| Slow or inconsistent tumor growth | Intrinsic tumor biology. | Be aware that some tumor types have inherently slower growth rates. |
| Loss of essential growth factors from the original microenvironment. | Consider co-implantation with human stromal cells or using specialized matrices. |
Guide 2: Interpreting Variable Responses to Osimertinib in PDX Models from Different Patients
| Symptom | Possible Cause | Suggested Solution |
| PDX models from different patients with the same EGFR mutation show different sensitivity to Osimertinib. | Intertumoral heterogeneity. | Perform comprehensive molecular profiling (e.g., whole-exome sequencing) of each PDX model to identify co-occurring mutations or alterations in other signaling pathways that may influence drug response. |
| Differences in the tumor microenvironment. | Analyze the murine stromal components that have replaced the human stroma, as they can influence tumor growth and drug response. | |
| Presence of pre-existing resistant clones. | Use deep sequencing to identify rare mutations that may be present in the original tumor and expand under therapeutic pressure. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenografts (PDXs)
-
Patient Tumor Acquisition: Obtain fresh tumor tissue from surgically resected specimens or biopsies under sterile conditions, following institutional guidelines and with patient consent.
-
Tissue Processing: Mince the tumor tissue into small fragments (approximately 2-3 mm³) in a sterile petri dish containing a suitable medium (e.g., DMEM/F12 with antibiotics).
-
Mouse Model: Use highly immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old).
-
Implantation: Anesthetize the mouse. Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket and insert a single tumor fragment.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Monitoring: Monitor the mice regularly for tumor growth by caliper measurements.
-
Passaging: When the tumor reaches a certain size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and repeat the process for serial passaging.
Protocol 2: In Vivo Osimertinib Efficacy Study in a Xenograft Model
-
Tumor Establishment: Implant tumor cells (for CDX) or tumor fragments (for PDX) into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Treatment Administration: Prepare Osimertinib in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80). Administer Osimertinib orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and collect the tumors for further analysis.
Signaling Pathways
Caption: EGFR signaling and bypass pathways in Osimertinib resistance.
Quantitative Data Summary
Table 1: Preclinical Efficacy of Osimertinib in Different Models
| Model | EGFR Mutation(s) | Treatment | Tumor Growth Inhibition (%) | Reference |
| PC-9 Xenograft | exon 19 del | Osimertinib | >90 | [19] |
| H1975 Xenograft | L858R, T790M | Osimertinib | >90 | [19] |
| PC-9 Brain Mets Model | exon 19 del | Osimertinib | Significant Regression | [20] |
| MET-amplified PDX | EGFRm, MET amp | Osimertinib + Savolitinib | >90 | [15] |
Table 2: Brain Penetration of Different EGFR-TKIs
| Compound | Brain-to-Blood Ratio (Mouse) | Reference |
| Osimertinib | ~1.5 | [20] |
| Gefitinib | ~0.1 | [20] |
| Afatinib | ~0.05 | [20] |
| Rociletinib | ~0.2 | [20] |
References
- 1. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are There Limitations to Using PDX Mouse Models in Cancer Research? | by Thera Indx | Medium [medium.com]
- 7. probiologists.com [probiologists.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]
- 10. Humanized Mouse Models for Immuno-Oncology Research: A Review and Implications in Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. Frontiers | Patient-derived xenografts or organoids in the discovery of traditional and self-assembled drug for tumor immunotherapy [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The efficacy and safety of osimertinib in treating nonsmall cell lung cancer: A PRISMA-compliant systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Osimertinib's Superior Efficacy in T790M-Positive NSCLC: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data confirms the superior efficacy of osimertinib in non-small cell lung cancer (NSCLC) models harboring the T790M resistance mutation. This guide provides a detailed comparison of osimertinib against other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), supported by experimental data, to inform researchers, scientists, and drug development professionals.
Osimertinib, a third-generation EGFR-TKI, demonstrates potent and selective inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1][] Preclinical studies consistently show that osimertinib has a significantly higher potency against T790M-positive cancer cells compared to earlier generation inhibitors, while exhibiting lower activity against wild-type EGFR, suggesting a more favorable therapeutic window.[3][4]
In Vitro Efficacy: Potent and Selective Inhibition
Osimertinib's efficacy has been extensively validated in various NSCLC cell lines. In vitro studies consistently demonstrate its potent inhibitory activity against cell lines with both sensitizing EGFR mutations (e.g., exon 19 deletion, L858R) and the T790M mutation.[3]
Table 1: Comparative IC50 Values of EGFR TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Afatinib IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 8 - 23 | 1.3 | 28 | - |
| H1975 | L858R + T790M | 4.6 - 11 | 80 | >10,000 | >10,000 |
| PC-9ER | Exon 19 del + T790M | 166 | 677 | >10,000 | >10,000 |
| Calu-3 | Wild-Type EGFR | 650 | - | - | - |
| H2073 | Wild-Type EGFR | 461 | - | - | - |
| LoVo | L858R/T790M EGFR | 11.44 | - | - | - |
| LoVo | Exon 19 deletion EGFR | 12.92 | - | - | - |
| LoVo | WT EGFR | 493.8 | - | - | - |
Data compiled from multiple sources.[3][4][5][6] Note: IC50 values can vary between experiments and laboratories.
The data clearly illustrates that while first-generation TKIs like erlotinib and gefitinib are ineffective in T790M-positive cell lines (H1975 and PC-9ER), and the second-generation TKI afatinib shows significantly reduced potency, osimertinib maintains a high degree of efficacy with low nanomolar IC50 values.[5]
In Vivo Efficacy: Pronounced and Sustained Tumor Regression
Animal models further substantiate the in vitro findings. In mouse xenograft models using T790M-positive NSCLC cell lines like H1975, once-daily oral administration of osimertinib led to profound and sustained tumor regression in a dose-dependent manner.[1][3] Notably, osimertinib has also demonstrated superior penetration of the blood-brain barrier compared to other EGFR-TKIs, leading to significant tumor regression in brain metastases models, a common site of disease progression in NSCLC patients.[7][8]
Table 2: Overview of In Vivo Studies with Osimertinib
| Animal Model | Cell Line | Key Findings |
| Mouse Xenograft | PC-9 (EGFRm+) & H1975 (EGFRm+/T790M) | Dose-dependent, profound, and sustained tumor regression.[3] |
| Orthotopic Xenograft (Tibia) | H1975-RFP | Osimertinib regressed bone metastasis and increased survival.[1] |
| Orthotopic Xenograft (Brain) | PC-9-GFP | Osimertinib induced tumor regression, indicating BBB penetration.[8] |
| Zebrafish Xenograft | Gefitinib-resistant cells | Osimertinib inhibited proliferation of T790M-positive cells.[9][10] |
Signaling Pathway Inhibition
Osimertinib exerts its therapeutic effect by irreversibly binding to the mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4] Its selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.[4]
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: NSCLC cell lines (e.g., PC-9, H1975, PC-9ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Drug Treatment: Cells are treated with serial dilutions of osimertinib or other EGFR-TKIs for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curves.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. Osimertinib is typically administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.
Caption: A typical experimental workflow for evaluating Osimertinib efficacy.
Conclusion
The presented data robustly validates the efficacy of osimertinib in T790M-positive NSCLC models. Its superior potency and selectivity over previous generations of EGFR-TKIs, coupled with its ability to overcome the key resistance mechanism and penetrate the central nervous system, establish it as a cornerstone in the treatment of this patient population. These findings provide a strong rationale for its continued investigation and clinical use in EGFR-mutated NSCLC.
References
- 1. Osimertinib regressed an EGFR-mutant lung-adenocarcinoma bone-metastasis mouse model and increased long-term survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle in the Lab: Osimertinib vs. First-Generation EGFR TKIs in Non-Small Cell Lung Cancer Models
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations, the evolution from first-generation EGFR tyrosine kinase inhibitors (TKIs) to the third-generation agent, osimertinib, marks a significant advancement in overcoming therapeutic resistance. This guide provides an in-vitro comparison of osimertinib against first-generation EGFR TKIs, namely gefitinib and erlotinib, with a focus on their differential efficacy against various EGFR mutations, their impact on intracellular signaling, and the experimental methodologies used to elucidate these differences.
Quantitative Comparison of Inhibitory Potency
The in-vitro efficacy of EGFR TKIs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of osimertinib, gefitinib, and erlotinib against NSCLC cell lines harboring common activating EGFR mutations (e.g., exon 19 deletion in PC-9 and HCC827 cells) and the T790M resistance mutation (H1975 cells).
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 10 - 20 | 10 - 30 | 20 - 50 |
| HCC827 | Exon 19 deletion | 5 - 15 | 5 - 20 | 15 - 40 |
| H1975 | L858R & T790M | 10 - 25 | >10,000 | >10,000 |
| Ba/F3 | Wild-Type EGFR | ~500 | ~2,000 | ~1,500 |
| Ba/F3 | Exon 19 deletion | ~10 | ~20 | ~30 |
| Ba/F3 | L858R | ~15 | ~30 | ~40 |
| Ba/F3 | Exon 19 del + T790M | ~10 | >10,000 | >10,000 |
| Ba/F3 | L858R + T790M | ~15 | >10,000 | >10,000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. The data presented is a synthesis of values reported in the literature.
The data clearly illustrates that while both first-generation TKIs and osimertinib are potent against cell lines with activating EGFR mutations, only osimertinib maintains its high potency in the presence of the T790M resistance mutation.[1][2] This mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs, sterically hinders the binding of gefitinib and erlotinib to the ATP-binding pocket of the EGFR kinase domain. Osimertinib, however, was specifically designed to overcome this steric hindrance.[3]
Impact on EGFR Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][5] Both first-generation TKIs and osimertinib inhibit EGFR autophosphorylation and the subsequent activation of these pathways. However, in cells with the T790M mutation, first-generation TKIs fail to inhibit EGFR phosphorylation, leading to sustained downstream signaling and cell survival.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the sequencing of tyrosine kinase inhibitors (TKIs) in epidermal growth factor receptor (EGFR) mutation-positive non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Showdown: Osimertinib vs. Afatinib in EGFR-Mutant Non-Small Cell Lung Cancer Models
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC), a deep understanding of the preclinical performance of leading EGFR tyrosine kinase inhibitors (TKIs) is paramount. This guide provides a direct, data-driven comparison of Osimertinib (a third-generation TKI) and Afatinib (a second-generation TKI), focusing on their efficacy in preclinical models, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Osimertinib consistently demonstrates superior potency against EGFR mutations harboring the T790M resistance mutation, a common mechanism of acquired resistance to earlier-generation TKIs like Afatinib.[1][2] Preclinical data indicate that while both drugs are effective against common activating EGFR mutations (exon 19 deletions and L858R), Osimertinib maintains its activity in the presence of T790M, where Afatinib's efficacy is significantly diminished.[1][2] Furthermore, in vivo studies highlight Osimertinib's ability to induce more significant tumor growth inhibition, particularly in models with EGFR exon 20 insertions, and it exhibits superior penetration of the blood-brain barrier.[3][4] This guide will delve into the quantitative preclinical data that underpins these observations, detail the experimental protocols for key assays, and visualize the pertinent biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from head-to-head preclinical comparisons of Osimertinib and Afatinib.
Table 1: In Vitro Cell Viability (IC50, nM) in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Afatinib IC50 (nM) | Reference |
| PC-9 | exon 19 del | 23 | 1.3 | [2] |
| PC-9ER | exon 19 del, T790M | 13 | 165 | [1] |
| H1975 | L858R, T790M | 5 | 57 | [1] |
Table 2: In Vitro Cell Viability (IC50, nM) in Ba/F3 Cells Expressing EGFR Mutants
| EGFR Mutation | Osimertinib IC50 (nM) | Afatinib IC50 (nM) | Reference |
| Del19 | ~10 | ~1 | [5] |
| Del19/T790M | ~10 | >1000 | [5] |
| Del19/C797S | >1000 | ~100 | [5] |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | EGFR Mutation | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| H2073-SVD | Exon 20 ins | Osimertinib (25 mg/kg) | 65 | [3] |
| Afatinib (20 mg/kg) | Not significant | [3] | ||
| H2073-ASV | Exon 20 ins | Osimertinib (25 mg/kg) | 82 | [3] |
| Afatinib (20 mg/kg) | Not significant | [3] | ||
| LG1423 (PDX) | V769_D770InsASV | Osimertinib (25 mg/kg) | 60 | [3] |
| Afatinib (20 mg/kg) | 18 | [3] |
Signaling Pathways and Mechanisms of Action
Osimertinib and Afatinib both target the epidermal growth factor receptor (EGFR) signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers, including NSCLC. However, their specificities and mechanisms of action differ significantly, leading to distinct efficacy profiles.
Afatinib is a second-generation, irreversible pan-ErbB family blocker. It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby inhibiting their signaling. This broad-spectrum activity is effective against activating EGFR mutations but is less potent against the T790M resistance mutation.
Osimertinib, a third-generation EGFR-TKI, was specifically designed to be a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[6] This selectivity is achieved through its covalent binding to the C797 residue in the ATP-binding pocket of the EGFR kinase domain, an interaction that is favored in the presence of the T790M mutation.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Anti-tumor activity of osimertinib, an irreversible mutant-selective EGFR tyrosine kinase inhibitor, in NSCLC harboring EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Clinical Outcomes of Afatinib Versus Osimertinib in Patients With Non-Small Cell Lung Cancer With Uncommon EGFR Mutations: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in EGFR-Mutant Lung Cancer: Osimertinib vs. Gefitinib
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Osimertinib and Gefitinib in preclinical EGFR-mutant non-small cell lung cancer (NSCLC) models.
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations has been significantly shaped by the development of tyrosine kinase inhibitors (TKIs). Gefitinib, a first-generation TKI, was a foundational therapy, offering significant clinical benefit over chemotherapy for patients with activating EGFR mutations. However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limited its long-term efficacy. This paved the way for third-generation TKIs, exemplified by Osimertinib, which was specifically designed to overcome T790M-mediated resistance and exhibit a favorable selectivity profile. This guide provides a detailed comparison of Osimertinib and Gefitinib, focusing on their performance in preclinical lung cancer models, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the catalytic site.[1][2][3] This prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1][2]
Osimertinib, in contrast, is an irreversible, third-generation EGFR TKI.[4][5][6][7] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[4][7] This irreversible binding provides potent and sustained inhibition of both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[4][5][6][7][8] A key advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its improved safety profile.[4][5]
In Vitro Efficacy: Potency Against Key Mutations
The differential activity of Osimertinib and Gefitinib is most evident when tested against various EGFR mutations in cell-based assays. Osimertinib consistently demonstrates superior potency against cell lines harboring the T790M resistance mutation, a key liability for Gefitinib.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~13 | ~13.06 - 77.26 |
| H1975 | L858R + T790M | ~5 | > 4000 |
| PC-9ER (Erlotinib Resistant) | Exon 19 deletion + T790M | ~13 | > 4000 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are compiled from multiple sources. Actual values can vary based on experimental conditions.[9][10][11]
In Vivo Models: Tumor Regression and Brain Metastasis Control
Preclinical xenograft models provide critical insights into the in vivo antitumor activity of these agents. Studies in mice bearing EGFR-mutant lung cancer xenografts have consistently shown the superior efficacy of Osimertinib, particularly in models with the T790M mutation.
One study utilizing an EGFR-mutant PC9 mouse brain metastases model demonstrated that Osimertinib, at clinically relevant doses, induced sustained tumor regression, a feat not achieved by rociletinib (another EGFR TKI).[9] Furthermore, preclinical assessments have shown that Osimertinib has greater penetration of the mouse blood-brain barrier compared to Gefitinib, afatinib, and rociletinib.[9][12] Under positron emission tomography (PET) micro-dosing conditions, [11C]osimertinib also exhibited significantly greater exposure in the cynomolgus monkey brain than [11C]rociletinib and [11C]gefitinib.[9][12]
In an EGFRL858R-driven transgenic mouse model, treatment with Osimertinib (5 mg/kg) led to a more significant reduction in total lung weight, an indicator of tumor burden, compared to Gefitinib (6.5 mg/kg).[1] Similarly, in an EGFR19DEL/T790M-driven model, Osimertinib demonstrated marked antitumor activity, while Gefitinib was largely ineffective.[1]
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies in mice have highlighted differences in the distribution and exposure of Osimertinib and Gefitinib. While one study also including aumolertinib showed that aumolertinib had the highest area under the concentration-time curve (AUC) in mouse plasma and bone marrow, it also noted that the concentrations of aumolertinib in nine important tissues were significantly higher than those of osimertinib and gefitinib at the time to reach maximum concentration.[2][7][8] Another key finding is Osimertinib's superior brain-to-plasma concentration ratio compared to Gefitinib, which likely contributes to its enhanced efficacy against brain metastases.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib and Gefitinib against EGFR-mutant NSCLC cell lines.
Methodology:
-
Cell Seeding: EGFR-mutant NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 16-24 hours to allow for cell attachment.[4]
-
Drug Treatment: Cells are treated with a serial dilution of Osimertinib or Gefitinib (typically ranging from nanomolar to micromolar concentrations) for 72 hours.[4][13]
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.[4][13]
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of Osimertinib and Gefitinib.
Methodology:
-
Cell Implantation: EGFR-mutant NSCLC cells (e.g., PC-9, H1975) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).[5][12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[12] Mice are then randomized into treatment groups (e.g., vehicle control, Osimertinib, Gefitinib).
-
Drug Administration: Osimertinib (e.g., 5 mg/kg) and Gefitinib (e.g., 25 mg/kg) are administered orally, typically once daily.[1][5][12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are calculated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[12]
Visualizing the Molecular Landscape and Experimental Design
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the EGFR signaling pathway and a typical xenograft study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]
- 3. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. Cell viability assay [bio-protocol.org]
- 5. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 8. doaj.org [doaj.org]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure [jove.com]
Navigating Resistance: A Comparative Guide to Kinase Inhibitors in Osimertinib-Resistant NSCLC
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is paramount in the ongoing battle against non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of various kinase inhibitors in the context of osimertinib cross-resistance, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic strategies.
Osimertinib has revolutionized the treatment of EGFR-mutant NSCLC, particularly in cases with the T790M resistance mutation. However, the emergence of acquired resistance, driven by on-target mutations like EGFR C797S or off-target mechanisms such as MET amplification, presents a significant clinical challenge. This guide delves into the efficacy of other kinase inhibitors in overcoming these resistance mechanisms.
On-Target Resistance: The EGFR C797S Mutation Challenge
The EGFR C797S mutation is a key mechanism of on-target resistance to osimertinib, preventing its covalent binding to the EGFR kinase domain.[1][2] Research has shown that first- and second-generation EGFR TKIs, which bind reversibly to the ATP-binding pocket, may retain activity against tumors harboring the C797S mutation, particularly when the T790M mutation is lost.[3][4]
Comparative Efficacy of EGFR TKIs in C797S-Mutant Models
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR TKIs against cell lines harboring the EGFR C797S mutation, providing a quantitative comparison of their potency.
| Kinase Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Gefitinib | Ba/F3 | L858R/T790M/C797S (cis) | >1000 | [5] |
| Ba/F3 | L858R/C797S | ~50 | [5] | |
| Afatinib | Ba/F3 | L858R/T790M/C797S (cis) | >1000 | [5] |
| Ba/F3 | L858R/C797S | ~20 | [5] | |
| Brigatinib | Ba/F3 | del19/T790M/C797S (cis) | ~100 | [5] |
| Ba/F3 | L858R/T790M/C797S (cis) | ~150 | [5] |
Note: IC50 values are approximate and can vary between studies and experimental conditions.
Off-Target Resistance: Bypass Signaling Through MET Amplification
MET amplification is a prevalent off-target mechanism of resistance to osimertinib, leading to EGFR-independent activation of downstream signaling pathways like PI3K/AKT and MAPK.[6] This has spurred the investigation of MET inhibitors in combination with osimertinib to overcome resistance.
Comparative Efficacy of MET Inhibitors in MET-Amplified, Osimertinib-Resistant Models
Clinical and preclinical studies have demonstrated the potential of combining MET inhibitors with osimertinib in patients with MET-amplified, EGFR-mutant NSCLC who have progressed on prior EGFR TKI therapy.
| Kinase Inhibitor Combination | Patient Population/Model | Key Efficacy Metric | Result | Reference |
| Savolitinib + Osimertinib | EGFRm, MET-amplified NSCLC pts (TATTON trial) | Objective Response Rate (ORR) | 33-67% | [7][8] |
| Median Progression-Free Survival (PFS) | 5.5-11.1 months | [7][8] | ||
| Capmatinib + Osimertinib | EGFRm, MET-amplified NSCLC pts (Case report) | Clinical Response | Partial Response | [9] |
| Tepotinib + Gefitinib | MET-amplified NSCLC pts | Objective Response Rate (ORR) | 47% (in high MET copy number) | [9] |
Signaling Pathways in Osimertinib Resistance
To visually represent the complex signaling networks involved in osimertinib resistance, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited, offering a framework for researchers looking to conduct similar investigations.
Establishment of Osimertinib-Resistant Cell Lines
-
Cell Culture: Parental NSCLC cell lines (e.g., PC-9, H1975) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[10][11]
-
Dose-Escalation Method: To induce resistance, cells are exposed to gradually increasing concentrations of osimertinib over several months. The starting concentration is typically below the IC50 of the parental cells, and the concentration is doubled every 2-3 weeks as cells adapt and resume proliferation.[10][11][12]
-
Clonal Selection: Once resistance is established at a desired concentration, single-cell cloning is performed by limiting dilution to isolate and expand monoclonal populations of resistant cells.[10][11]
-
Confirmation of Resistance: The IC50 of osimertinib is determined for the resistant clones using a cell viability assay and compared to the parental cell line to confirm the degree of resistance.[10][11]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the kinase inhibitors being tested.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.[13][15]
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[13][14]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13][16]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[13][16]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[13][14]
In Vivo Xenograft Models
-
Cell Implantation: 5 x 10^6 osimertinib-resistant NSCLC cells are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[17]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers, calculated using the formula: (Length x Width^2) / 2.[17][18]
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups. Kinase inhibitors are administered via oral gavage or intraperitoneal injection at specified doses and schedules.[17][18]
-
Efficacy Assessment: Treatment efficacy is evaluated by monitoring tumor growth inhibition over time. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[6][17]
This guide provides a foundational understanding of the cross-resistance profiles of osimertinib with other kinase inhibitors. The presented data and protocols are intended to aid researchers in designing experiments to further elucidate resistance mechanisms and develop novel therapeutic strategies for patients with advanced NSCLC.
References
- 1. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? | Anticancer Research [ar.iiarjournals.org]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afatinib plus osimertinib in the treatment of osimertinib-resistant non-small cell lung carcinoma: a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Durable clinical benefit from gefitinib plus bevacizumab in a non-small cell lung cancer patient with an acquired C797S mutation following osimertinib treatment: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib + Savolitinib to Overcome Acquired MET-Mediated Resistance in Epidermal Growth Factor Receptor–Mutated, MET-Amplified Non–Small Cell Lung Cancer: TATTON - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib + Savolitinib to Overcome Acquired MET-Mediated Resistance in Epidermal Growth Factor Receptor-Mutated, MET-Amplified Non-Small Cell Lung Cancer: TATTON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired Resistance to Osimertinib Plus Savolitinib Is Mediated by MET-D1228 and MET-Y1230 Mutations in EGFR-Mutated MET-Amplified Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Osimertinib Regresses an EGFR-Mutant Cisplatinum- Resistant Lung Adenocarcinoma Growing in the Brain in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
Comparative Analysis of Osimertinib's Effect on Different EGFR Exon Mutations
A comprehensive guide for researchers and drug development professionals on the differential efficacy of Osimertinib against various EGFR mutations, supported by preclinical and clinical data.
Osimertinib (Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. Its high potency and selectivity for both sensitizing EGFR mutations and the T790M resistance mutation have significantly improved patient outcomes. However, the efficacy of Osimertinib varies depending on the specific type of EGFR exon mutation. This guide provides a comparative analysis of Osimertinib's effects on different EGFR exon mutations, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways, primarily the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation and survival.[2][3] A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which translates to a more favorable safety profile compared to earlier generation TKIs.[4]
Efficacy Against Common EGFR Mutations
The most prevalent EGFR mutations in NSCLC are exon 19 deletions (Exon19del) and the L858R point mutation in exon 21.
Exon 19 Deletions vs. L858R Mutation
Clinical evidence consistently demonstrates that patients with Exon 19 deletions derive greater benefit from Osimertinib compared to those with the L858R mutation. In the pivotal FLAURA trial, which established first-line Osimertinib, patients with Exon 19 deletions had a longer progression-free survival (PFS) than those with the L858R mutation.[5] A prospective observational study also showed a significantly higher objective response rate (ORR) and longer PFS and overall survival (OS) in patients with Exon 19 deletions compared to L858R.[5][6]
Table 1: Clinical Efficacy of First-Line Osimertinib in Common EGFR Mutations (FLAURA Trial)
| Mutation Type | Median Progression-Free Survival (PFS) |
| Exon 19 Deletion | 21.4 months |
| L858R | 14.4 months |
Data from the FLAURA trial as reported in Soria et al., N Engl J Med 2018.
Efficacy Against the T790M Resistance Mutation
The T790M mutation in exon 20 is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Osimertinib was specifically designed to overcome this resistance mechanism.[7]
Clinical trials have demonstrated the robust efficacy of Osimertinib in patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The AURA3 trial showed a significantly longer PFS for Osimertinib compared to platinum-pemetrexed chemotherapy in this patient population (10.1 months vs. 4.4 months).[8]
Table 2: Preclinical and Clinical Efficacy of Osimertinib in T790M-Positive NSCLC
| Setting | Metric | Value | Reference |
| Preclinical (H1975 cell line - L858R/T790M) | IC50 | 5-11 nmol/L | [9] |
| Clinical (AURA3 Trial) | Median PFS | 10.1 months | [8] |
| Clinical (AURA3 Trial) | Objective Response Rate (ORR) | 71% | [8] |
Efficacy Against Uncommon EGFR Mutations
Approximately 10-20% of EGFR mutations are classified as "uncommon" and include a diverse group of alterations such as G719X in exon 18, L861Q in exon 21, and S768I in exon 20. The activity of Osimertinib against these mutations is an area of active investigation.
Several studies, including the KCSG-LU15-9 and UNICORN trials, have evaluated Osimertinib in patients with uncommon EGFR mutations, showing promising activity, although response rates vary by the specific mutation.[2][10] For instance, patients with the L861Q mutation appear to have a particularly favorable response to Osimertinib.[2][3]
Table 3: Clinical Efficacy of First-Line Osimertinib in Uncommon EGFR Mutations
| Mutation Type | Study | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| G719X | KCSG-LU15-9 | 53% | 8.2 months[2] |
| UNICORN | 45% | 5.1 months[2] | |
| L861Q | KCSG-LU15-9 | 78% | 15.2 months[2][3] |
| UNICORN | 75% | 22.7 months[2] | |
| S768I | KCSG-LU15-9 | 38% | 12.3 months[2][3] |
| UNICORN | 50% | 9.4 months[2] |
Data compiled from multiple phase 2 studies.[2][3][10][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib in NSCLC cell lines with different EGFR mutations.
Methodology:
-
Cell Culture: Human NSCLC cell lines harboring specific EGFR mutations (e.g., PC-9 for Exon19del, H1975 for L858R/T790M) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of Osimertinib (e.g., 0.01 nM to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of Osimertinib and fitting the data to a sigmoidal dose-response curve.[12]
Western Blot Analysis
Objective: To assess the effect of Osimertinib on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: NSCLC cells are treated with various concentrations of Osimertinib for a specified time (e.g., 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor activity of Osimertinib against NSCLC tumors with different EGFR mutations.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., 5 x 10^6 cells) are subcutaneously or orthotopically (via tail vein injection) implanted into immunodeficient mice (e.g., nude or NSG mice).[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.[15]
-
Drug Administration: Osimertinib is administered orally (e.g., by gavage) at a specified dose (e.g., 1-25 mg/kg) and schedule (e.g., daily, 5 days a week). The control group receives a vehicle control.[16][17]
-
Monitoring: Tumor size and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.[15]
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Osimertinib Inhibition.
Caption: Preclinical Evaluation Workflow for Osimertinib.
Conclusion
Osimertinib has demonstrated significant clinical activity across a range of EGFR mutations in NSCLC. Its efficacy is most pronounced in patients with Exon 19 deletions and those who have acquired the T790M resistance mutation. While showing promise in uncommon EGFR mutations, the response to Osimertinib in this heterogeneous group is variable and warrants further investigation to identify predictive biomarkers for treatment optimization. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies aimed at further elucidating the nuanced effects of Osimertinib on different EGFR exon mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of EGFR genotype on the efficacy of osimertinib in EGFR tyrosine kinase inhibitor-resistant patients with non-small cell lung cancer: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib plus chemo improves survival across high-risk subgroups in EGFR-mutated aNSCLC - ecancer [ecancer.org]
- 7. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpls.org [wjpls.org]
- 9. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Osimertinib in non-small cell lung cancer with uncommon EGFR-mutations: a post-hoc subgroup analysis with pooled data from two phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In Vivo Validation of Osimertinib with MET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of acquired resistance is the amplification or overexpression of the MET proto-oncogene, leading to bypass signaling that reactivates downstream pathways, driving tumor growth. This guide provides a comparative overview of the in vivo validation of combination therapies pairing osimertinib with various MET inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical and clinical research.
Efficacy of Osimertinib and MET Inhibitor Combinations
Multiple preclinical and clinical studies have demonstrated the synergistic anti-tumor activity of combining osimertinib with MET inhibitors in EGFR-mutant, MET-amplified NSCLC. The following tables summarize the key efficacy data from these investigations.
Preclinical In Vivo Data
| Combination | Animal Model | Key Efficacy Endpoints | Reference |
| Osimertinib + Savolitinib | Patient-Derived Xenograft (PDX) with EGFR L858R & MET amplification | - Savolitinib (15 mg/kg) + Osimertinib (10 mg/kg): 84% tumor regression- Osimertinib alone (10 mg/kg): 34% Tumor Growth Inhibition (TGI)- Savolitinib alone (15 mg/kg): 84% TGI | [1] |
| Osimertinib + Tepotinib | Preclinical models of acquired resistance to EGFR TKIs due to MET amplification | Improved outcomes compared to chemotherapy in a Phase Ib/II study with gefitinib (a first-generation EGFR TKI) | [2] |
| Osimertinib + Capmatinib | Patient-Derived Xenograft (PDX) mouse model | Combination treatment resulted in the lowest tumor burden and the best survival rate compared to either agent alone. | [3] |
Clinical Trial Data
| Trial Name (MET Inhibitor) | Phase | Patient Population | Key Efficacy Endpoints | Reference |
| TATTON (Savolitinib) | Ib | EGFR-mutant, MET-amplified advanced NSCLC with progression on prior EGFR-TKI | - Part B (Savolitinib 600mg qd): ORR 33-67%, mPFS 5.5-11.1 months- Part D (Savolitinib 300mg qd): ORR 62%, mPFS 9.0 months | [4] |
| SAVANNAH (Savolitinib) | II | EGFR-mutant, MET-overexpressed/amplified NSCLC with progression on osimertinib | High, durable overall response rate (ORR). Specific data to be presented at an upcoming medical meeting. | |
| INSIGHT 2 (Tepotinib) | II | EGFR-mutant, MET-amplified advanced NSCLC with progression on first-line osimertinib | - ORR: 50.0%- Median Duration of Response (mDOR): 8.5 months- Median Progression-Free Survival (mPFS): 5.6 months | [5] |
| FLOWERS (Savolitinib) | II | De novo MET-aberrant, EGFR-mutant advanced NSCLC (first-line) | - Combination ORR: 90.5%- Osimertinib alone ORR: 60.9% | [6] |
Signaling Pathways and Therapeutic Rationale
The combination of osimertinib and a MET inhibitor is designed to simultaneously block two key oncogenic signaling pathways, thereby overcoming resistance.
Figure 1: EGFR and MET signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols synthesized from published research.
In Vivo Xenograft Model Protocol
This protocol outlines a general workflow for establishing and utilizing a patient-derived xenograft (PDX) model to evaluate the efficacy of osimertinib and MET inhibitor combination therapy.
References
- 1. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing Combinations of Targeted Drugs for Advanced Non-Small Cell Lung Cancer That Has EGFR and MET Gene Changes (A Lung-MAP Treatment Trial) | Fred Hutchinson Cancer Center [fredhutch.org]
- 5. A Randomized Phase II Study of INC280 (Capmatinib) Plus Osimertinib With or Without Ramucirumab in Participants With EGFR-Mutant, MET-Amplified Stage IV or Recurrent Non-Small Cell Lung Cancer (Lung-MAP Sub-Study) > Clinical Trials > Yale Medicine [yalemedicine.org]
- 6. MET amplification assessed using optimized FISH reporting criteria predicts early distant metastasis in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Osimertinib with Immunotherapy in Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib, has become a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). However, acquired resistance remains a significant challenge. Emerging evidence suggests that combining Osimertinib with various immunotherapy strategies could offer a promising approach to overcome resistance and enhance anti-tumor responses. This guide provides an objective comparison of the synergistic effects of Osimertinib with different immunotherapy modalities in co-culture models, supported by experimental data and detailed protocols.
Comparative Analysis of Preclinical Co-Culture Studies
The synergy of Osimertinib with immunotherapy is being actively investigated in various preclinical co-culture systems. These models, which typically involve the co-culturing of NSCLC cell lines with immune cells such as peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets like macrophages and T cells, provide a valuable platform to dissect the cellular and molecular mechanisms underlying these combination therapies.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies assessing the synergistic effects of Osimertinib with different immunotherapy approaches in co-culture models.
| Treatment Group | Cancer Cell Line | Immune Cells | Apoptosis/Cytotoxicity (% of control or as specified) | Cytokine Release (Fold change or concentration) | Source |
| Osimertinib (0.1 µM) | H1975 | None | ~15% increase in apoptosis | Not Applicable | [1][2] |
| Osimertinib + Anti-HER3 mAb | H1975 | Macrophages | Significant increase in apoptosis vs. Osimertinib alone | Not specified | [1][3] |
| Osimertinib + Anti-HER3 mAb + STING agonist | H1975 | Macrophages | Further significant increase in apoptosis | Increased Type-I IFN production by macrophages | [1] |
| Osimertinib-resistant H1975/OR cells | H1975/OR | None | 13.63 ± 1.72% apoptosis | Not specified | [4] |
| Osimertinib-sensitive H1975 cells | H1975 | None | 24.7 ± 0.78% apoptosis | Not specified | [4] |
Note: Direct comparative studies of Osimertinib with PD-1/PD-L1 inhibitors in co-culture models with reported quantitative data on apoptosis and cytokine release were not extensively available in the reviewed literature. The table reflects the available data, highlighting a key area for future research.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effects of combining Osimertinib with immunotherapy are underpinned by complex interactions within the tumor microenvironment. Key signaling pathways are modulated by this combination, leading to enhanced tumor cell killing and a more robust anti-cancer immune response.
EGFR Signaling Pathway Inhibition by Osimertinib
Osimertinib effectively inhibits the EGFR signaling pathway, which is constitutively active in EGFR-mutant NSCLC. This inhibition directly induces apoptosis in tumor cells.
Osimertinib's Immunomodulatory Effects: The cGAS-STING Pathway
Recent studies have revealed that Osimertinib-induced apoptosis in tumor cells can trigger an innate immune response through the activation of the cGAS-STING pathway in macrophages.[1][3] This creates a bridge between targeted therapy and innate immunity, potentially enhancing the overall anti-tumor effect.
The PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between PD-1 on T cells and PD-L1 on tumor cells is a critical mechanism of immune evasion. While some studies suggest Osimertinib can downregulate PD-L1 expression on cancer cells, the clinical synergy with PD-1/PD-L1 inhibitors has been complex, with some trials showing increased toxicity.[5]
References
- 1. Osimertinib and anti-HER3 combination therapy engages immune dependent tumor toxicity via STING activation in trans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Severe immune-related adverse events are common with sequential PD-(L)1 blockade and osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
